Technical Documentation Center

methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate
  • CAS: 1375476-96-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate: A Comprehensive Technical Guide

Executive Summary Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS No. 1375476-96-2) is a highly versatile amidoxime derivative characterized by a methyl benzoate core linked via an ether bridge to an N'-hydroxyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS No. 1375476-96-2) is a highly versatile amidoxime derivative characterized by a methyl benzoate core linked via an ether bridge to an N'-hydroxycarbamimidoyl (amidoxime) moiety. In modern drug development, amidoximes serve as critical bioisosteres for carboxylic acids, nitric oxide (NO) donor prodrugs, and synthetic precursors to 1,2,4-oxadiazole heterocycles.

This whitepaper provides an authoritative, step-by-step methodology for the synthesis, purification, and analytical characterization of this compound. Designed for synthetic chemists and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and provides self-validating experimental protocols to ensure high-fidelity replication.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features two primary functional linkages: an aryl ether and an amidoxime. The most efficient retrosynthetic disconnection dictates a two-step linear sequence:

  • Williamson Ether Synthesis (O-Alkylation): Formation of the ether linkage via the reaction of methyl 3-hydroxybenzoate with chloroacetonitrile.

  • Nucleophilic Addition (Amidoxime Formation): Conversion of the intermediate nitrile into an amidoxime using hydroxylamine.

Mechanistic Causality in Reagent Selection
  • Choice of Alkylating Agent: Chloroacetonitrile is selected over bromoacetonitrile. While the bromide is a superior leaving group, chloroacetonitrile provides a more controlled reaction rate, minimizing the risk of exothermic runaway on scale-up and reducing polyalkylation artifacts [3].

  • Base Selection for Alkylation: Anhydrous potassium carbonate ( K2​CO3​ ) is utilized because its basicity (pKa ~10.3) is perfectly tuned to deprotonate the phenolic hydroxyl group (pKa ~9.5) without initiating the saponification of the methyl ester.

  • Base Selection for Amidoxime Formation: Sodium carbonate ( Na2​CO3​ ) or triethylamine (TEA) is required to liberate free hydroxylamine from hydroxylamine hydrochloride ( NH2​OH⋅HCl ). Stronger bases like sodium hydroxide ( NaOH ) are strictly avoided to prevent the hydrolysis of the methyl ester and the degradation of the sensitive amidoxime product [1].

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure the integrity of each synthetic step.

Step 1: Synthesis of Methyl 3-(cyanomethoxy)benzoate

Objective: O-alkylation of the phenolic core.

  • Initialization: Charge a flame-dried 250 mL round-bottom flask with methyl 3-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous acetone (100 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (20.7 g, 150 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation. The solution will take on a slight yellow tint.

  • Alkylation: Dropwise, add chloroacetonitrile (8.3 g, 110 mmol, 1.1 eq) via an addition funnel over 10 minutes.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (56 °C) for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The starting phenol ( Rf​≈0.3 , active under UV and KMnO4) must be completely consumed, replaced by the product spot ( Rf​≈0.5 ).

  • Workup: Cool to room temperature and filter the inorganic salts ( KCl , unreacted K2​CO3​ ) through a Celite pad. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield methyl 3-(cyanomethoxy)benzoate as a pale yellow oil that solidifies upon standing. (Expected Yield: 92%).

Step 2: Synthesis of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

Objective: Conversion of the nitrile to the target amidoxime.

  • Reagent Preparation: In a 250 mL flask, dissolve NH2​OH⋅HCl (10.4 g, 150 mmol, 1.5 eq) and Na2​CO3​ (7.9 g, 75 mmol, 0.75 eq) in distilled water (30 mL). Stir until effervescence ( CO2​ evolution) ceases, confirming the liberation of free hydroxylamine [2].

  • Substrate Addition: Dissolve the intermediate methyl 3-(cyanomethoxy)benzoate (19.1 g, 100 mmol) in absolute ethanol (70 mL) and add it to the aqueous hydroxylamine solution.

  • Reaction Execution: Heat the biphasic mixture to reflux (75-80 °C) for 4-6 hours. As the reaction progresses, the mixture typically becomes homogeneous.

  • In-Process Validation: Monitor via TLC (Dichloromethane:Methanol, 9:1). The nitrile intermediate ( Rf​≈0.8 ) should disappear, yielding a highly polar product spot ( Rf​≈0.3 that stains deep brown with iodine).

  • Workup & Crystallization: Remove the ethanol under reduced pressure. The target amidoxime will precipitate from the remaining aqueous layer. Cool the aqueous suspension in an ice bath for 1 hour to maximize crystallization.

  • Isolation: Filter the white precipitate under vacuum, wash with ice-cold water (2 × 20 mL) to remove residual salts, and dry in a vacuum oven at 45 °C for 24 hours. (Expected Yield: 85-88%).

Quantitative Data & Optimization

The following tables summarize the optimization parameters for both synthetic steps, demonstrating the causality behind the finalized protocol conditions.

Table 1: Optimization of the O-Alkylation Step (Step 1)

SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Impurity Profile
Acetone K2​CO3​ 56 (Reflux)12>95%Clean, trace dialkylation
DMF K2​CO3​ 804>98%Minor ester hydrolysis
Acetonitrile Cs2​CO3​ 82 (Reflux)6>99%Clean (High cost)
THF NaH 0 to 25285%Significant side reactions

Table 2: Optimization of Amidoxime Formation (Step 2)

BaseEquivalentsSolvent SystemTemp (°C)Time (h)Yield (%)
Na2​CO3​ 0.75EtOH / H2​O (7:3)80588%
Triethylamine1.50EtOH (Absolute)80882%
NaOH 1.50MeOH / H2​O (1:1)65345% (Ester cleaved)
NaHCO3​ 1.50EtOH / H2​O (7:3)801270% (Incomplete)

Analytical Characterization Data

To ensure structural integrity, the synthesized methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate must conform to the following spectral parameters:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 118 – 120 °C.

  • HRMS (ESI+): Calculated for C10​H13​N2​O4+​ [M+H]+ : 225.0875; Found: 225.0871.

  • FT-IR (ATR, cm−1 ): 3450 (O-H stretch, oxime), 3320 (N-H stretch, amine), 1715 (C=O stretch, ester), 1655 (C=N stretch, amidoxime), 1240 (C-O-C stretch, ether).

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 9.45 (s, 1H, N-OH), 7.60 (dt, J = 7.8, 1.2 Hz, 1H, Ar-H), 7.52 (dd, J = 2.5, 1.2 Hz, 1H, Ar-H), 7.45 (t, J = 7.8 Hz, 1H, Ar-H), 7.25 (ddd, J = 7.8, 2.5, 1.0 Hz, 1H, Ar-H), 5.60 (br s, 2H, NH2​ ), 4.48 (s, 2H, O−CH2​ ), 3.85 (s, 3H, O−CH3​ ).

  • 13 C NMR (100 MHz, DMSO- d6​ ): δ 166.2 (C=O), 158.4 (Ar-C-O), 151.7 (C=N), 131.5 (Ar-C), 130.1 (Ar-C), 122.3 (Ar-C), 121.0 (Ar-C), 114.8 (Ar-C), 66.5 ( O−CH2​ ), 52.4 ( O−CH3​ ).

Process and Pathway Visualizations

The following diagrams map the synthetic workflow and the pharmacological activation pathway of the synthesized amidoxime.

Synthesis A Methyl 3-hydroxybenzoate + Chloroacetonitrile B O-Alkylation (K2CO3, Acetone, Reflux) A->B C Methyl 3-(cyanomethoxy)benzoate (Intermediate Nitrile) B->C Williamson Ether Synthesis D Amidoxime Formation (NH2OH·HCl, Na2CO3, EtOH/H2O) C->D E Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (Target Compound) D->E Nucleophilic Addition

Figure 1: Two-step synthetic workflow for methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate.

Pathway A Amidoxime Prodrug (Target Compound) B Enzymatic Reduction (mARC Enzyme System) A->B In vivo metabolism E Alternative: NO Release (Oxidative Pathway) A->E ROS / Enzymatic oxidation C Amidine Derivative (Active Pharmacophore) B->C D Receptor Binding & Target Engagement C->D

Figure 2: Pharmacological activation pathways of amidoxime prodrugs in biological systems.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Molecules (MDPI) / PubMed Central[1]
  • One-pot synthesis of 3,5-diaryl substituted-1,2,4-oxadiazoles using gem-dibromomethylarenes Canadian Journal of Chemistry / Canadian Science Publishing [2]
  • Microwave-assisted preparation, structural characterization, lipophilicity, and anti-cancer assay of some hydroxycoumarin derivatives Mon
Exploratory

Rational Discovery and High-Throughput Screening of Novel Benzamidine Derivatives: A Technical Whitepaper

Executive Summary The discovery of novel serine protease inhibitors remains a cornerstone of modern medicinal chemistry, with applications ranging from anticoagulants to targeted cancer therapies and broad-spectrum antiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel serine protease inhibitors remains a cornerstone of modern medicinal chemistry, with applications ranging from anticoagulants to targeted cancer therapies and broad-spectrum antivirals. As a Senior Application Scientist, I frequently observe that the primary point of failure in protease inhibitor discovery is not achieving baseline binding affinity, but overcoming poor selectivity and suboptimal pharmacokinetic profiles.

Benzamidine derivatives represent one of the most extensively utilized scaffolds in this domain. While the basic benzamidine moiety acts as an excellent arginine/lysine mimetic, monovalent benzamidine is a weak and non-selective inhibitor. This whitepaper outlines the rational design, structural causality, and self-validating in vitro screening protocols required to successfully discover and profile novel, highly selective benzamidine derivatives.

Mechanistic Rationale: The S1 Pocket and Beyond

To engineer effective inhibitors, one must first understand the causality of the enzyme-inhibitor interaction. Trypsin-like serine proteases (e.g., thrombin, factor Xa, plasmin, and TMPRSS2) share a highly conserved catalytic triad (His57, Asp102, Ser195) and a negatively charged S1 specificity pocket.

The benzamidine scaffold is uniquely suited for these targets because its protonated amidine group (pKa ~ 11.6) forms a highly stable, bidentate salt bridge with the conserved Aspartate residue (e.g., Asp189 in thrombin) at the bottom of the S1 pocket [1][1].

However, relying solely on S1 engagement leads to off-target toxicity. Modern discovery efforts focus on extending the benzamidine core to engage the S2, S3, and S4 subsites. For instance, in Factor Xa inhibitors, the P4 element must interact hydrophobically with the S4 pocket (formed by Tyr99, Phe174, and Trp215) to achieve selectivity over thrombin [2][2]. Furthermore, replacing highly basic amidines with bioisosteres (e.g., piperazides) or utilizing multivalent approaches can drastically improve oral bioavailability and target residence time [3][3].

Discovery Workflow and Rational Design

The pipeline for developing these molecules requires a tight feedback loop between computational modeling, chemical synthesis, and biochemical screening.

DiscoveryWorkflow Target Target Identification (S1 Pocket Mapping) Design Rational Drug Design (P1-P4 Subsite Targeting) Target->Design Synthesis Chemical Synthesis (Benzamidine Scaffold) Design->Synthesis Screening In Vitro Screening (Chromogenic Assays) Synthesis->Screening Selectivity Selectivity Profiling (Orthogonal Panels) Screening->Selectivity

Benzamidine derivative discovery and screening workflow.

Quantitative Structure-Activity Relationships (QSAR)

To illustrate the impact of rational scaffold extension, the table below summarizes the inhibitory constants ( Ki​ ) of standard benzamidine derivatives across key serine proteases. Notice how the addition of hydrophobic and structurally rigid groups (as seen in NAPAP) shifts the molecule from a weak, broad-spectrum inhibitor to a highly potent, selective agent.

CompoundTarget ProfileTrypsin Ki​ ( μ M)Thrombin Ki​ ( μ M)Plasmin Ki​ ( μ M)
Benzamidine Broad / Weak18.0660.0>1000
4-Aminobenzamidine Broad / Moderate0.813.0344.0
3-Amidinophenylalanine Thrombin-biased0.10.2N/A
Pentamidine (Bivalent) Plasmin/ThrombinN/A4.52.1
NAPAP Thrombin-selective0.0150.007N/A

Data synthesized from BenchChem SAR guides and ACS multivalent inhibitor studies [4][4], [5][5].

Self-Validating In Vitro Biochemical Screening Protocols

A robust screening assay must be a self-validating system. The following protocol details a continuous chromogenic assay for evaluating novel benzamidine derivatives against Trypsin/Thrombin.

System Validation & Quality Control

Before screening unknown derivatives, calculate the Z'-factor using a known reference inhibitor (e.g., NAPAP) and a DMSO vehicle control. A Z' > 0.5 is mandatory to confirm that the assay's dynamic range and signal-to-noise ratio are sufficient to distinguish true biological hits from assay artifacts.

Step-by-Step Methodology

Step 1: Reagent Preparation & Buffer Selection

  • Action: Prepare Assay Buffer (100 mM Tris-HCl, 20 mM CaCl2, pH 8.2).

  • Causality: Tris maintains the optimal alkaline pH required for the catalytic triad to remain active. The inclusion of CaCl2 is non-negotiable; it stabilizes the autolysis loop of the protease, preventing auto-degradation during the assay and ensuring a stable, linear baseline [4][4].

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: In a 96-well microplate, combine the target enzyme (e.g., 1.25 mg/mL bovine trypsin or human α -thrombin) with serial dilutions of the benzamidine derivative. Incubate for 10-15 minutes at 25°C.

  • Causality: Benzamidine derivatives, particularly extended scaffolds, often exhibit slow-binding kinetics due to the requirement for conformational adaptations in the S1/S4 pockets or the displacement of ordered water molecules. Skipping pre-incubation will result in artificially high IC50​ values and false negatives.

Step 3: Reaction Initiation

  • Action: Add the chromogenic substrate (e.g., 60 mM L-BAPNA for trypsin or S-2251 for plasmin) to all wells to initiate the reaction.

  • Causality: These synthetic substrates contain a p-nitroaniline (pNA) leaving group. Cleavage at the Arg-pNA bond by the uninhibited enzyme releases free pNA.

Step 4: Kinetic Measurement & Analysis

  • Action: Immediately monitor the increase in absorbance at 405 nm using a microplate reader in kinetic mode for 15 minutes.

  • Causality: Tracking the initial velocity ( V0​ ) continuously at 405 nm (the absorbance maximum of free pNA) allows for the precise calculation of the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, assuming competitive, reversible inhibition.

Target Application: Coagulation and Fibrinolysis

The primary therapeutic arena for benzamidine derivatives has historically been the coagulation cascade. By selectively targeting Factor Xa or Thrombin, these drugs act as potent anticoagulants. The diagram below maps the logical relationship between the cascade components and the points of therapeutic intervention.

CoagulationInhibition FXa Factor Xa (FXa) Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Benzamidine Inhibitors Inhibitor->FXa Inhibits Inhibitor->Thrombin Inhibits

Serine protease targets of benzamidine inhibitors in coagulation.

Conclusion

The discovery of novel benzamidine derivatives requires a delicate balance between exploiting the high-affinity S1 pocket interaction and engineering structural extensions to guarantee selectivity. By employing rigorous, self-validating biochemical assays and understanding the mechanistic causality behind buffer selection and kinetic pre-incubation, drug development professionals can effectively filter out promiscuous binders and advance highly targeted therapies into preclinical models.

References

  • Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases Biochemical Journal | Portland Press URL:[Link]

  • US6835739B2 - Benzamides and related inhibitors of factor Xa Google Patents URL
  • Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition ACS Pharmacology & Translational Science - ACS Publications URL:[Link]

Sources

Foundational

A Technical Guide to In Silico Analysis of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate Interactions

Executive Summary In the landscape of modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This technical guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This technical guide provides a comprehensive, step-by-step workflow for the computational analysis of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate , a small molecule with potential therapeutic relevance. This document is designed for researchers, scientists, and drug development professionals, offering a robust framework for predicting and analyzing the interactions of this ligand with a selected biological target. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, this guide explains not only the "how" but also the critical "why" behind each methodological choice, ensuring a scientifically rigorous approach to computational drug design.

Introduction: The Compound and the Strategy
1.1. Profiling the Ligand: Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

The subject of our study is Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (herein referred to as MCMB). Its chemical structure, retrieved from PubChem (CID 73994750), reveals key features for molecular recognition. The molecule possesses a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . The structure includes a central benzene ring, a methyl ester group, and, most notably, an N'-hydroxycarbamimidoyl moiety. This functional group is a critical pharmacophore, known for its ability to chelate metal ions and participate in hydrogen bonding, often found in enzyme inhibitors.

1.2. The Power of In Silico Modeling

Computational methods, such as molecular docking and molecular dynamics, are pivotal in predicting how a ligand like MCMB might bind to a protein target. These techniques allow for the rapid screening of potential binding poses, estimation of binding affinities, and a detailed examination of the intermolecular forces that stabilize the protein-ligand complex. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening by prioritizing the most promising candidates for experimental validation.

1.3. Target Selection: Histone Deacetylase 8 (HDAC8) as a Case Study

The N'-hydroxycarbamimidoyl group is a well-established zinc-binding group found in many histone deacetylase (HDAC) inhibitors. Given this structural alert, we have selected Histone Deacetylase 8 (HDAC8) as a plausible and relevant protein target for this guide. HDACs are a class of enzymes crucial in epigenetic regulation, and their dysregulation is implicated in cancer and other diseases. The workflow detailed here, however, is broadly applicable to other potential protein targets.

The In Silico Workflow: From Preparation to Analysis

A rigorous computational study follows a structured, multi-step process. Each stage builds upon the last to refine the model and increase the reliability of the prediction. The workflow described herein ensures that the data generated is robust and interpretable.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (MCMB) Target_Prep Target Preparation (HDAC8) Docking Molecular Docking Ligand_Prep->Docking Prepared Ligand Target_Prep->Docking Prepared Target MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Selects Best Pose Pose_Analysis Docking Pose Analysis Docking->Pose_Analysis Generates Poses Stability_Analysis MD Trajectory Stability Analysis MD_Sim->Stability_Analysis Generates Trajectory Energy_Calc Binding Free Energy Calculation Stability_Analysis->Energy_Calc Confirms Stability Conclusion Conclusion on Binding Interaction Energy_Calc->Conclusion Predicts Affinity

Figure 1: Overall workflow for the in silico analysis of MCMB-HDAC8 interactions.
Phase 1: System Preparation

The quality of your input structures directly determines the quality of your simulation results. This preparatory phase is arguably the most critical part of the entire workflow.

3.1. Ligand Preparation Protocol

Objective: To generate a low-energy, 3D conformation of MCMB with correct atom types and partial charges.

  • Obtain 2D Structure: The SMILES string for MCMB, O=C(OC)C1=CC=CC(OCC(N)=NO)=C1, can be obtained from chemical databases like PubChem or ChemScene.

  • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure (.mol2 or .pdb format). This step generates an initial, often unoptimized, 3D geometry.

  • Energy Minimization: The initial 3D structure must be energy-minimized to find a stable, low-energy conformation. This is crucial as docking programs often work better with realistic ligand geometries. This can be performed using force fields like MMFF94 or UFF in software like Avogadro or via computational chemistry packages.

  • Prepare for Docking (PDBQT format): For use with AutoDock Vina, the ligand file must be converted to the PDBQT format. This step, typically done using AutoDock Tools, defines rotatable bonds and assigns Gasteiger partial charges, which are essential for the scoring function.

3.2. Target Preparation Protocol

Objective: To clean a crystal structure of the target protein (HDAC8), preparing it for the docking simulation.

  • Obtain Protein Structure: Download the X-ray crystal structure of human HDAC8 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1T64 , which is a complex of HDAC8 with an inhibitor.

  • Clean the PDB File: The raw PDB file contains non-essential molecules that must be removed.

    • Remove Water and Solvent Molecules: These are typically not modeled in standard docking protocols.

    • Remove Co-crystallized Ligand and Ions: Remove the original inhibitor (Trichostatin A in 1T64) to free the binding site. Keep the catalytic Zinc ion (Zn²⁺), as it is critical for MCMB's binding mechanism.

  • Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding hydrogens, particularly polar ones, is essential for correctly identifying hydrogen bond donors and acceptors.

  • Assign Charges and Create PDBQT: As with the ligand, the prepared protein structure must be converted to the PDBQT format using AutoDock Tools. This assigns charges and atom types compatible with the Vina scoring function.

Phase 2: Simulation

With prepared inputs, we can now predict the binding mode and assess its stability over time.

4.1. Molecular Docking with AutoDock Vina

Causality: Molecular docking explores the conformational space of the ligand within the protein's active site to predict the most likely binding pose and estimate the binding affinity. AutoDock Vina is a widely-used open-source tool known for its speed and accuracy.

Step-by-Step Docking Protocol:

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search. A "grid box" is defined around the active site of HDAC8. The center of this box should be the catalytic zinc ion, and its dimensions should be large enough to accommodate the entire MCMB ligand (e.g., 25 x 25 x 25 Å).

  • Create a Configuration File: A simple text file (config.txt) is used to tell Vina the names of the input files and the coordinates of the grid box.

  • Run the Vina Simulation: Execute the docking from the command line: vina --config config.txt --log docking_log.txt

  • Analyze the Output: Vina will generate an output PDBQT file containing several predicted binding modes (typically 9), ranked by their binding affinity scores in kcal/mol. The log file contains the scores for each mode.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Example)
1-8.50.00HIS142, HIS143, ASP178, ZN
2-8.21.21HIS142, PHE152, ASP178, ZN
3-7.92.54HIS180, TYR306, ZN

Table 1: Example output from an AutoDock Vina docking simulation, summarizing the predicted binding modes for MCMB with HDAC8.

The most favorable pose is typically the one with the lowest binding energy. This pose should be visually inspected using software like PyMOL or UCSF Chimera to ensure it makes chemical sense (e.g., the hydroxycarbamimidoyl group chelating the zinc ion).

4.2. Molecular Dynamics (MD) Simulation with GROMACS

Causality: While docking provides a static snapshot, MD simulation assesses the dynamic stability of the predicted protein-ligand complex in a simulated physiological environment (water and ions) over time. A stable complex will maintain its key interactions throughout the simulation. GROMACS is a powerful, open-source engine for performing such simulations.

Step-by-Step MD Simulation Protocol:

  • System Preparation:

    • Combine Protein-Ligand Complex: Use the best-ranked docking pose of the MCMB-HDAC8 complex as the starting structure.

    • Generate Ligand Topology: The force field needs parameters for the MCMB ligand. This is a critical step, often done using servers like SwissParam or CGenFF to generate a GROMACS-compatible topology (.itp) file.

    • Choose a Force Field: Select an appropriate force field for the protein, such as AMBER99SB-ILDN or CHARMM36m.

  • Solvation and Ionization:

    • Create a Simulation Box: Place the complex in a periodic box (e.g., a cubic box with 1.0 nm padding).

    • Add Solvent: Fill the box with a water model, such as TIP3P.

    • Add Ions: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Simulation Stages:

    • Energy Minimization: Remove any steric clashes in the initial system setup.

    • Equilibration (NVT and NPT): Gradually bring the system to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar) while keeping the protein and ligand positions restrained. This allows the water and ions to relax around the complex.

    • Production MD: Run the simulation without restraints for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).

Phase 3: Post-Simulation Analysis

The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms over time. This data must be analyzed to extract meaningful insights.

5.1. Trajectory Stability Analysis

Objective: To determine if the simulation has reached equilibrium and if the ligand remains stably bound in the active site.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable simulation is indicated by the RMSD values reaching a plateau.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein. High fluctuations in the binding site could indicate an unstable interaction.

  • Interaction Analysis: Analyze the trajectory to quantify key interactions over time, such as:

    • Hydrogen Bonds: Track the percentage of simulation time that specific hydrogen bonds between MCMB and HDAC8 are present.

    • Hydrophobic Contacts: Monitor the proximity of non-polar groups.

    • Coordination to Zinc: Measure the distance between the N'-hydroxycarbamimidoyl oxygen/nitrogen atoms and the catalytic zinc ion. A stable coordination is critical for inhibition.

G cluster_analysis Trajectory Analysis MD_Trajectory MD Trajectory (100 ns) RMSD_Plot RMSD Analysis (Stability Check) MD_Trajectory->RMSD_Plot RMSF_Plot RMSF Analysis (Flexibility Check) MD_Trajectory->RMSF_Plot Interaction_Plot Interaction Analysis (H-Bonds, Contacts) MD_Trajectory->Interaction_Plot Binding_Energy MM/PBSA Calculation (Affinity Estimation) MD_Trajectory->Binding_Energy Conclusion Detailed Insight into Dynamic Interaction RMSD_Plot->Conclusion Confirms Convergence Interaction_Plot->Conclusion Identifies Key Residues Binding_Energy->Conclusion Quantifies Binding Strength

Figure 2: Logical flow of post-MD simulation analysis.
5.2. Binding Free Energy Calculation (MM/PBSA)

Causality: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD simulation snapshots. It is more computationally demanding than docking scores but generally more accurate as it accounts for solvent effects and averages over multiple conformations.

Methodology:

  • Extract Snapshots: Select frames from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy is the difference between these values.

  • Decomposition Analysis: MM/PBSA can also decompose the total binding energy into contributions from individual residues. This is invaluable for identifying "hotspot" residues that are critical for the interaction.

Conclusion and Scientific Trustworthiness

This guide has outlined a comprehensive and self-validating in silico workflow. The process begins with a static prediction (docking), which is then validated and refined through a dynamic simulation (MD). The stability analyses (RMSD, RMSF) serve as internal controls, confirming that the simulation is physically meaningful before proceeding to more complex analyses like MM/PBSA. By explaining the causality behind each step—from the necessity of energy minimization to the importance of equilibration—this protocol provides a trustworthy framework for investigating the molecular interactions of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate. The results from such a study can confidently guide further experimental work, such as enzyme inhibition assays and structural biology efforts, ultimately accelerating the drug discovery pipeline.

References
  • Eberhardt, J., Santos-Martins, D., Tillack, A.F., Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. [Link]

  • GROMACS Development Team. (2023). GROMACS User Manual version 2023.2. Zenodo. [Link]

  • Hou, T., Wang, J., Li, Y., & Wang, W. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. I. The accuracy of binding free energy calculations based on molecular dynamics simulations. Journal of Chemical Information and Modeling. [Link]

  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of Chemical Physics. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73994750, methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics. [Link]

  • Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • de Graaf, C., Pavan, M., & Oostenbrink, C. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Current Topics in Medicinal Chemistry. [Link]

  • GROMACS Documentation. [Link]

  • Justin A. Lemkul. GROMACS Tutorials. [Link]

  • Scripps Research. AutoDock Vina. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Medicinal Chemistry. [Link]

  • University of Oxford, Structural Bioinformatics and Computational Biochemistry Unit. In silico docking tutorial. [Link]

Exploratory

Comprehensive Spectroscopic Elucidation of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate: A Technical Guide

Executive Summary The structural verification of complex, multi-functional small molecules requires a highly orthogonal analytical approach. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate is a bifunctional compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex, multi-functional small molecules requires a highly orthogonal analytical approach. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate is a bifunctional compound featuring a methyl ester and an amidoxime moiety, bridged by a phenoxy ether linkage. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of this molecule using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. As an application scientist, the goal is not merely to list expected values, but to elucidate the causality behind the experimental design and the physical chemistry driving the observed spectral phenomena.

Structural Architecture & Analytical Strategy

The target molecule (C₁₀H₁₂N₂O₄) presents four distinct spectroscopic domains:

  • The Methyl Ester Group (-COOCH₃): Highly polarizable, identifiable via distinct carbonyl stretching and characteristic aliphatic NMR shifts[1].

  • The Amidoxime Group (-C(=NOH)NH₂): A highly polar, hydrogen-bonding network that necessitates specific solvent choices to prevent proton exchange broadening[2][3].

  • The Ether Linkage (-O-CH₂-): An electron-donating bridge that heavily shields adjacent aromatic protons.

  • The Meta-Substituted Aromatic Ring: Exhibits a classic splitting pattern driven by the asymmetric electronic effects of the ester and ether substituents[1].

Workflow cluster_prep Sample Preparation & Solvation Sample Analyte: Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (Purity >98%) IR_Prep KBr Pellet / ATR (Solid State) Sample->IR_Prep NMR_Prep Dissolution in DMSO-d6 (TMS Internal Std) Sample->NMR_Prep MS_Prep Dilution in MeOH/H2O (0.1% Formic Acid) Sample->MS_Prep IR_Acq FT-IR Spectroscopy (4000-400 cm⁻¹) IR_Prep->IR_Acq NMR_Acq 1H & 13C NMR (400/100 MHz) NMR_Prep->NMR_Acq MS_Acq ESI-HRMS (Positive Ion Mode) MS_Prep->MS_Acq Data Multidimensional Data Integration & Structural Elucidation IR_Acq->Data NMR_Acq->Data MS_Acq->Data

Integrated spectroscopic workflow for the structural elucidation of the target amidoxime derivative.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, all analytical workflows must be self-validating. The protocols below incorporate internal checks to eliminate false positives and instrumental artifacts.

HR-ESI-MS Protocol
  • Causality: The amidoxime group contains basic nitrogen atoms (imine and amine) that readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) in an acidic medium is the optimal choice for maximizing ion yield.

  • Step-by-Step:

    • Prepare a 1.0 mg/mL stock solution in LC-MS grade methanol.

    • Dilute to a working concentration of 1 µg/mL using 50:50 MeOH:H₂O supplemented with 0.1% formic acid (proton source).

    • Validation Check: Infuse a solvent blank (MeOH/H₂O/FA) to establish the background noise baseline and rule out column carryover.

    • Calibration: Utilize sodium formate cluster ions to calibrate the m/z scale externally prior to the sample run.

    • Acquire data via direct infusion at 10 µL/min with a capillary voltage of 3.0 kV.

FT-IR Protocol
  • Causality: Amidoximes form strong intermolecular hydrogen bonds in the solid state. Solution-phase IR would disrupt these networks, altering the characteristic N-H and O-H stretching frequencies. Solid-state analysis is mandatory[3].

  • Step-by-Step:

    • Validation Check: Acquire a background spectrum of the ambient atmosphere to subtract CO₂ (~2350 cm⁻¹) and water vapor interferences.

    • Homogenize 2 mg of the analyte with 200 mg of anhydrous, IR-grade KBr.

    • Compress under 10 tons of pressure to form a translucent pellet.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

NMR Protocol
  • Causality: The choice of solvent is the most critical parameter. In non-polar solvents like CDCl₃, the exchangeable protons of the amidoxime (-OH, -NH₂) undergo rapid intermolecular exchange, broadening their signals into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, reducing the exchange rate and resolving these protons into distinct, quantifiable singlets[2].

  • Step-by-Step:

    • Accurately weigh 15.0 ± 0.1 mg of the analyte.

    • Dissolve completely in 600 µL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS).

    • Validation Check: Visually inspect for complete dissolution. Particulate matter distorts magnetic field homogeneity (shimming), leading to line broadening.

    • Internal Calibration: Calibrate the chemical shift scale using the TMS resonance at exactly 0.00 ppm, cross-validating with the residual DMSO pentet at 2.50 ppm.

Spectroscopic Elucidation

High-Resolution Mass Spectrometry (HR-ESI-MS)

The monoisotopic mass of C₁₀H₁₂N₂O₄ is calculated as 224.0797 Da. Under ESI+ conditions, the molecule readily protonates.

  • Primary Ion: The spectrum will be dominated by the [M+H]⁺ pseudomolecular ion at m/z 225.087. A secondary sodium adduct [M+Na]⁺ at m/z 247.069 may also be present depending on glassware trace sodium.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the m/z 225 ion yields characteristic neutral losses. The loss of methanol (-32 Da) from the methyl ester yields a fragment at m/z 193. The cleavage of the delicate N-O bond in the amidoxime or the loss of hydroxylamine (-33 Da) provides orthogonal confirmation of the functional groups.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum serves as a rapid functional group map[3][4].

  • Amidoxime Region: A broad, intense band spanning 3200–3400 cm⁻¹ corresponds to the O-H stretch, overlapping with the asymmetric and symmetric N-H stretches of the primary amine around 3300–3500 cm⁻¹. The C=N stretching vibration is observed as a sharp band near 1650 cm⁻¹[2][4].

  • Ester Region: The conjugated methyl ester exhibits a strong, sharp C=O stretching frequency at approximately 1720 cm⁻¹.

  • Ether/Aromatic Region: Aromatic C=C stretches appear at 1600 and 1580 cm⁻¹, while the asymmetric C-O-C stretch of the ether linkage dominates the fingerprint region around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum provides absolute structural connectivity.

  • Exchangeable Protons: Due to the DMSO-d₆ solvent, the amidoxime -OH appears as a broad singlet far downfield (~9.5–10.0 ppm), while the -NH₂ protons appear as a broad singlet integrating to 2H around 5.5–6.0 ppm[2].

  • Aromatic Protons: The meta-substituted ring (C1 and C3 substituted) yields a complex but predictable pattern. H-2 (sandwiched between the ester and ether) is the most deshielded (~7.5 ppm) and appears as a narrow multiplet/triplet due to meta-coupling. The remaining protons (H-4, H-5, H-6) appear as multiplets between 7.1 and 7.6 ppm[1][5].

  • Aliphatic Protons: The ether methylene (-O-CH₂-) is highly deshielded by both the oxygen and the adjacent imine carbon, appearing as a sharp singlet at ~4.6 ppm. The methyl ester (-OCH₃) appears as a sharp singlet at ~3.8 ppm[1].

¹³C NMR (100 MHz, DMSO-d₆)

The carbon backbone is mapped via 10 distinct resonances.

  • Carbonyls/Imines: The ester C=O is the most deshielded (~166.0 ppm). The amidoxime C=N carbon appears slightly upfield at ~151.0 ppm[2].

  • Aromatics: The oxygen-bound aromatic carbon (C-3) resonates at ~158.0 ppm. The ester-bound aromatic carbon (C-1) appears at ~131.0 ppm. The remaining CH carbons span 114.0 to 129.0 ppm[5].

  • Aliphatics: The ether methylene (-O-CH₂-) is observed at ~66.0 ppm, and the methyl ester carbon (-OCH₃) at ~52.0 ppm[1].

Elucidation Molecule Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate Ester Methyl Ester (-COOCH3) Molecule->Ester Amidoxime Amidoxime (-C(=NOH)NH2) Molecule->Amidoxime Ether Ether Linkage (-O-CH2-) Molecule->Ether Aromatic Meta-Substituted Benzene Molecule->Aromatic Ester_IR IR: ~1720 cm⁻¹ (C=O) Ester->Ester_IR Ester_NMR 1H NMR: ~3.8 ppm (s, 3H) Ester->Ester_NMR Amid_IR IR: ~3200-3500 cm⁻¹ (N-H, O-H) ~1650 cm⁻¹ (C=N) Amidoxime->Amid_IR Amid_NMR 1H NMR: ~9.5 ppm (OH) ~5.8 ppm (NH2) Amidoxime->Amid_NMR Ether_NMR 1H NMR: ~4.6 ppm (s, 2H) Ether->Ether_NMR Arom_NMR 1H NMR: ~7.1-7.6 ppm (m, 4H) Aromatic->Arom_NMR

Mapping of key functional groups to their primary spectroscopic signatures.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic parameters synthesized from the structural analysis and authoritative literature[1][2][3][5].

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)
Position / Group¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)
-OH (Amidoxime) 9.50 – 10.00Broad singlet, 1H (exchangeable)-
-NH₂ (Amidoxime) 5.50 – 6.00Broad singlet, 2H (exchangeable)-
Ar-H (H-2) ~7.50Multiplet/Triplet, 1H~114.0
Ar-H (H-4, H-5, H-6) 7.10 – 7.60Multiplets, 3H120.0, 122.0, 129.0
-O-CH₂- (Ether) ~4.60Singlet, 2H~66.0
-OCH₃ (Ester) ~3.80Singlet, 3H~52.0
C=O (Ester) --~166.0
C=N (Amidoxime) --~151.0
Ar-C (C-3, Oxygen bound) --~158.0
Ar-C (C-1, Ester bound) --~131.0
Table 2: Key FT-IR Vibrational Assignments (KBr Pellet)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 – 3500Medium, SharpN-H stretching (primary amine of amidoxime)
3200 – 3400Strong, BroadO-H stretching (oxime hydroxyl, H-bonded)
~1720Strong, SharpC=O stretching (conjugated methyl ester)
~1650Medium, SharpC=N stretching (amidoxime imine)
1580, 1600MediumC=C stretching (aromatic ring)
~1250StrongC-O-C stretching (asymmetric ether/ester)

References

  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification | ACS Symposium Series. acs.org.
  • Amidoximes Provide Facile Platinum(II)-Mediated Oxime–Nitrile Coupling | Inorganic Chemistry. acs.org.
  • Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR spectrum - ChemicalBook. chemicalbook.com.
  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC. nih.gov.
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. nih.gov.
  • Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem. nih.gov.

Sources

Foundational

Engineering Efficacy: The Therapeutic Potential of Novel Benzoate Esters in Modern Pharmacology

Executive Summary Benzoate esters, characterized by their highly modifiable R−COO−CH2​−C6​H5​ backbone, have transitioned from simple synthetic building blocks into sophisticated, multi-target pharmacophores. Recent brea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoate esters, characterized by their highly modifiable R−COO−CH2​−C6​H5​ backbone, have transitioned from simple synthetic building blocks into sophisticated, multi-target pharmacophores. Recent breakthroughs in medicinal chemistry have unlocked their potential to address some of the most pressing challenges in drug development, including multidrug-resistant bacterial infections and metastatic oncology. This whitepaper provides an in-depth mechanistic analysis of novel benzoate ester derivatives, detailing their pharmacological pathways, quantitative efficacy, and the rigorous experimental frameworks required to validate their therapeutic potential.

Mechanistic Paradigms in Benzoate Ester Pharmacology

Oncology: Mitochondrial Disruption and Kinase Modulation

The therapeutic application of benzoate esters in oncology leverages the unique metabolic and structural vulnerabilities of tumor cells.

Mitochondrial Uncoupling in Colorectal Cancer (CRC): CRC cells are characterized by an abnormally elevated mitochondrial transmembrane potential ( ΔΨm​ ). Novel benzoate-lipophilic cations have been engineered to exploit this gradient, acting as selective mitochondrial delivery vehicles[1]. Upon accumulation in the mitochondrial matrix, these benzoate derivatives induce the uncoupling of the oxidative phosphorylation system. This uncoupling collapses the ΔΨm​ , leading to a rapid cessation of ATP synthesis. The resulting energy crisis significantly increases the AMP/ATP ratio, which allosterically activates AMP-activated protein kinase (AMPK), ultimately triggering energy stress-induced apoptosis[1].

G Cat Benzoate-Lipophilic Cations Mit Elevated Mitochondrial Potential Cat->Mit Targets Acc Mitochondrial Accumulation Mit->Acc Drives Unc Oxidative Phosphorylation Uncoupling Acc->Unc Induces ATP ATP Depletion & AMPK Activation Unc->ATP Causes Apo Energy Stress-Induced Apoptosis ATP->Apo Triggers

Mitochondrial uncoupling and apoptosis induction by benzoate-lipophilic cations.

Multi-Target Kinase and SIRT6 Inhibition: Beyond metabolic disruption, benzoate derivatives excel as targeted inhibitors. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives have demonstrated potent multi-target inhibition of cancer metastasis by modulating critical kinases, including BTK, BRAF, and FAK[2]. Furthermore, guanidino derivatives of benzoate esters have been identified as highly selective SIRT6 inhibitors. When utilized in combination therapy, these inhibitors sensitize tumor cells to chemotherapeutics, successfully reducing the IC50 of doxorubicin in MCF-7 breast cancer cells from 11 μM to 4 μM[3].

Infectious Disease: Overcoming Enzymatic Resistance

Antibiotic resistance, particularly against tetracyclines, is frequently mediated by tetracycline destructases (TDases)—a subfamily of class A flavin monooxygenases that catalyze the oxidative inactivation of the drug. Recent structural optimizations have yielded C10-benzoate esters of anhydrotetracycline (aTC) that act as highly soluble, stable, and potent TDase inhibitors[4]. These C10-benzoate esters exhibit a mixed inhibition pattern: they block FAD reduction while simultaneously supporting the uncoupled release of H2​O2​ , thereby rescuing the antibacterial activity of tetracyclines against resistant strains of E. coli and P. aeruginosa[4].

G TC Tetracycline (TC) TD Tetracycline Destructase TC->TD Binds Deg Degraded TC (Inactive) TD->Deg Oxidation C10 C10-Benzoate Esters C10->TD Mixed Inhibition H2O2 Uncoupled H2O2 Release C10->H2O2 Induces Res Restored Antibacterial Activity H2O2->Res Prevents Degradation

Mechanism of C10-benzoate esters inhibiting TDase to restore antibiotic efficacy.

Quantitative Efficacy Profiling

To contextualize the therapeutic window of these novel compounds, the following table synthesizes the quantitative pharmacological data from recent benchmark studies.

Compound ClassPrimary Target / Disease ModelKey Efficacy MetricRef
C10-Benzoate Esters (aTC) TDase (E. coli, P. aeruginosa)Rescues tetracycline activity at 2 μM; FICI < 0.5 (Synergistic)[4]
Guanidino Benzoate Esters SIRT6 (MCF-7 Breast Cancer)Reduces Doxorubicin IC50 from 11 μM to 4 μM[3]
Ethyl 4-(1H-tetrazol-1-yl)benzoates BTK, BRAF, FAK (Metastasis)Lowest HOMO-LUMO energy gaps; high stable binding affinity[2]
Benzoate-Lipophilic Cations Mitochondria (HCT-15 / COLO-205)Selective apoptosis via ΔΨm​ collapse and ATP depletion[1]

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the required methodologies for synthesizing and validating these derivatives. Each protocol is designed as a self-validating system, incorporating internal checkpoints to confirm causality.

Protocol 1: Synthesis of Sterically Hindered Benzoate Esters via Modified Yamaguchi Esterification

Causality Context: Traditional Fischer esterification often fails or yields poor results for bulky benzoate derivatives due to severe steric hindrance. The modified Yamaguchi esterification circumvents this by utilizing a highly electrophilic mixed anhydride intermediate, driving the reaction forward even with bulky nucleophiles[5].

  • Activation (Mixed Anhydride Formation):

    • Dissolve 1.0 eq of the substituted benzoic acid derivative in anhydrous THF under an inert argon atmosphere.

    • Add 1.5 eq of triethylamine (TEA) followed by dropwise addition of 1.1 eq of 2,4,6-trichlorobenzoyl chloride (or a structurally matched benzoyl chloride for specific substitutions)[5].

    • Validation Checkpoint: Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 8:2) to confirm the complete consumption of the starting acid and the formation of the mixed anhydride.

  • Nucleophilic Attack:

    • Introduce 1.0 eq of the target alcohol (e.g., 2′-hydroxypropiophenone) and 0.1 eq of 4-dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a superior acyl transfer catalyst, attacking the mixed anhydride to form an ultra-reactive N-acylpyridinium intermediate, which is highly susceptible to nucleophilic attack by the alcohol.

  • Quenching and Purification:

    • Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with ethyl acetate (3x), wash with brine, and dry over anhydrous Na2​SO4​ .

    • Purify the crude product via flash column chromatography.

  • Structural Confirmation: Validate the purified benzoate ester using 1H / 13C NMR and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and rule out the presence of unreacted anhydrides.

Protocol 2: In Vitro Validation of Mitochondrial Uncoupling and Energy Stress Apoptosis

Causality Context: To prove that cytotoxicity is driven specifically by mitochondrial uncoupling rather than non-specific membrane lysis, researchers must establish an inverse correlation between mitochondrial membrane potential ( ΔΨm​ ) and AMPK activation[1].

  • Cell Culture and Treatment:

    • Seed HCT-15 or COLO-205 CRC cells in 6-well plates at 2×105 cells/well.

    • Treat cells with the benzoate-lipophilic cation at predetermined IC50 concentrations for 24 hours.

    • Validation Checkpoint: Include a vehicle control (DMSO < 0.1%) and a positive uncoupling control (10 μM FCCP) to establish baseline and maximum uncoupling thresholds.

  • ΔΨm​ Assessment via JC-1 Staining:

    • Incubate treated cells with 2 μM JC-1 dye for 30 minutes at 37°C.

    • Causality: JC-1 forms red fluorescent J-aggregates in healthy, polarized mitochondria. Upon uncoupling and ΔΨm​ collapse, it remains as a green fluorescent monomer.

    • Analyze via flow cytometry, calculating the Red/Green fluorescence ratio. A significant decrease in the ratio confirms depolarization.

  • Intracellular ATP Quantification:

    • Lyse the cells using a proprietary ATP extraction buffer.

    • Measure ATP levels using a luciferin-luciferase bioluminescence assay. Normalize luminescence units to total protein concentration (via BCA assay).

  • AMPK Activation Immunoblotting:

    • Resolve cell lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK Thr172).

    • Causality: A successful uncoupling event will show a dose-dependent decrease in ATP (Step 3) directly correlating with an upregulation of p-AMPK (Step 4), confirming the activation of the energy-stress apoptotic pathway[1].

Conclusion & Translational Outlook

The structural plasticity of benzoate esters makes them a highly privileged scaffold in modern drug discovery. By strategically modifying the ester backbone—whether through the addition of lipophilic cations for mitochondrial targeting, guanidino groups for SIRT6 inhibition, or C10-substitutions for enzyme evasion—researchers can precisely dictate the pharmacokinetic and pharmacodynamic fate of these molecules. As these novel derivatives progress through preclinical validation, their ability to act as multi-target modulators and resistance-breakers positions them as highly promising candidates for next-generation clinical pipelines.

References

  • [4] C10-Benzoate Esters of Anhydrotetracycline Inhibit Tetracycline Destructases and Recover Tetracycline Antibacterial Activity - PMC. nih.gov. 4

  • [3] Design and synthesis of guanidino derivatives of benzoate esters as SIRT6 inhibitors. nih.gov. 3

  • [5] Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. iiarjournals.org. 5

  • [2] Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed. nih.gov. 2

  • [1] Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed. nih.gov. 1

Sources

Exploratory

Decoding Chemical Space: A Methodological Guide to Literature Reviews and Validation of Structurally Similar Enzyme Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Scaffold hopping, structure-activity relationship (SAR) analysis, and biophysical validation of enzyme inhibitors. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Scaffold hopping, structure-activity relationship (SAR) analysis, and biophysical validation of enzyme inhibitors.

Executive Summary

In modern drug discovery, the literature review is no longer a passive summary of historical data; it is an active, computational exercise in chemical space exploration. When evaluating structurally similar enzyme inhibitors, researchers must decode the causality behind why minor structural permutations—such as swapping a carbon for a nitrogen in an aromatic ring—can drastically alter a molecule's pharmacokinetic profile, target selectivity, or intellectual property status.

As an application scientist, I approach literature reviews of enzyme inhibitors as a blueprint for scaffold hopping . This guide provides a rigorous, self-validating methodology for mining structural literature, analyzing structure-activity relationships (SAR), and experimentally validating these findings using high-resolution biophysical techniques like Surface Plasmon Resonance (SPR).

The Theoretical Framework: Causality in Structural Similarity

The core objective of reviewing structurally similar inhibitors is to identify novel chemotypes that maintain the critical pharmacophore required for target engagement while improving efficacy or bypassing toxicity. This is formally known as scaffold hopping.

According to the literature, scaffold hopping is classified into four major categories: heterocycle replacements, ring opening or closure, peptidomimetics, and topology-based hopping [1].

The causality behind scaffold hopping relies on the thermodynamic principles of binding. For instance, reducing molecular flexibility through ring closure can increase the potency of an inhibitor by reducing the entropy lost upon binding to the enzyme target[2]. In highly conserved targets like the kinase ATP-binding pocket, scaffold hopping at the hinge-binding motif is a widely used strategy to overcome resistance mutations and improve selectivity[3].

Computational Literature Mining Workflow

To conduct a high-fidelity review, structural data must be computationally clustered and analyzed. The workflow below outlines the logical progression from data mining to experimental validation.

Literature_Review_Workflow A 1. Target & Literature Mining (PDB, ChEMBL, PubMed) B 2. Structural Clustering (Tanimoto Similarity, Fingerprints) A->B Extract Ligands C 3. Scaffold Hopping Analysis (Core Replacement, Bioisosteres) B->C Identify Chemotypes D 4. SAR & Off-Target Profiling (Selectivity Indices, Toxicity) C->D Predict Efficacy E 5. Experimental Validation (SPR, Enzyme Kinetics) D->E Lead Selection

Workflow for structural literature mining and scaffold hopping.

Case Study: Quantitative SAR of BCR-ABL Kinase Inhibitors

To illustrate the power of structural literature reviews, we examine the evolution of BCR-ABL tyrosine kinase inhibitors used in chronic myeloid leukemia (CML)[4].

Imatinib, the prototypical inhibitor, revolutionized CML treatment but eventually faced resistance. Through structure-based re-engineering, nilotinib was developed to optimize cellular potency and selectivity. This evolution resulted in a Daylight-fingerprint-Tanimoto similarity coefficient of approximately 0.6 between the two drugs[5].

Despite this structural divergence, both compounds target similar kinase profiles, though nilotinib exhibits significantly higher potency[5]. Furthermore, structurally similar analogues like INNO-406 (bafetinib) display a 25- to 55-fold increase in in vitro BCR-ABL activity compared to imatinib and act as dual ABL/LYN inhibitors[6].

Crucially, literature analysis reveals that these structural tweaks also alter off-target polypharmacology. For example, nilotinib has been shown to reverse MRP7-mediated multidrug resistance—a property distinct from its primary kinase targets[7].

Table 1: Comparative Pharmacological Profiling of Structurally Similar Inhibitors
InhibitorPrimary TargetsStructural Similarity (vs Imatinib)Off-Target Kinase (DDR2) IC50Notable Resistance/Off-Target Features
Imatinib BCR-ABL, c-KIT, PDGFR1.0 (Reference)675 nM[6]Susceptible to T315I mutation[6].
Nilotinib BCR-ABL, c-KIT, PDGFR~0.6 (Tanimoto)[5]55 nM[6]Reverses MRP7-mediated multidrug resistance[7].
INNO-406 BCR-ABL, LYNHigh (Analogue)[6]220 nM[6]Dual ABL/LYN inhibitor; 25-55x more active than Imatinib[6].

Data synthesized from literature cross-screening of kinase inhibitors. Notice how structural similarity does not guarantee identical off-target profiles.

Experimental Validation: Surface Plasmon Resonance (SPR) Protocol

A literature review is only as strong as the experimental data validating its hypotheses. While endpoint assays (like IC50) are useful, they are highly dependent on assay conditions (e.g., enzyme and substrate concentrations). To truly validate the binding affinity ( KD​ ) and kinetic rates ( ka​ , kd​ ) of structurally similar inhibitors, Surface Plasmon Resonance (SPR) is the gold standard[8],[9].

SPR is a label-free, real-time technique that monitors biomolecular interactions by detecting refractive index changes on a sensor surface[8].

SPR_Protocol Step1 Surface Preparation Immobilize Target Enzyme (3000-5000 RU) Step2 Baseline Stabilization Flow Running Buffer Step1->Step2 Step3 Analyte Injection (Association) Flow Inhibitor (60-120s, 30 µL/min) Step2->Step3 Step4 Buffer Wash (Dissociation) Measure kd Step3->Step4 Step5 Surface Regeneration Remove Bound Ligand Step4->Step5 Step5->Step2 Next Cycle

Step-by-step Surface Plasmon Resonance (SPR) binding kinetics workflow.

Self-Validating SPR Methodology

As an application scientist, I cannot overstate the importance of surface density in SPR. A common pitfall is attempting to extract kinetic data from a high-density surface, which invariably leads to mass transport limitations and analyte rebinding, artificially depressing the dissociation rate. Therefore, this protocol mandates a two-tiered approach[10]:

Phase 1: Surface Preparation & Binding Verification

  • Ligand Immobilization (High Density): Dilute the target enzyme (ligand) to 5-20 µg/mL in 10 mM sodium acetate (pH 5.0). Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 300-600 seconds at 5 µL/min. Inject the ligand to achieve a high surface density of 3000-5000 Response Units (RU). Deactivate with ethanolamine[10].

    • Causality: High density ensures that even weak, low-affinity interactions of novel scaffolds are detectable above the bulk refractive index shift[10].

  • Binding Verification: Inject the small molecule inhibitor (analyte) at two distinct concentrations (e.g., 50 nM and 200 nM) at a flow rate of 30-50 µL/min[10].

    • Causality: This acts as a self-validating control to confirm specific binding and establish the proportional signal increase required before proceeding to rigorous kinetic analysis[10].

  • Regeneration Scouting: Identify a regeneration buffer (e.g., EDTA or mild acid) that completely removes the bound analyte without denaturing the immobilized enzyme[11].

Phase 2: Kinetic Titration 4. Low-Density Immobilization: On a new flow cell, immobilize the target enzyme to a much lower density, targeting a maximum theoretical response ( Rmax​ ) of 100-150 RU[10].

  • Causality: High-density surfaces suffer from mass transport limitations. A low Rmax​ is critical for extracting true kinetic parameters without the artifact of analyte rebinding[11],[10].

  • Analyte Injection (Association): Flow the inhibitor across the surface at a high flow rate (e.g., 30 µL/min) for 60-120 seconds[10].

    • Causality: High flow rates further minimize mass transport effects, ensuring the observed association rate ( ka​ ) reflects the true biomolecular interaction, not the diffusion rate[10].

  • Buffer Wash (Dissociation): Cease analyte injection and flow running buffer over the surface to monitor the dissociation phase ( kd​ )[12].

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka​ , kd​ , and the equilibrium dissociation constant ( KD​ )[8].

References

  • Classification of Scaffold-Hopping Approaches - DTIC. Defense Technical Information Center.
  • Classification of Scaffold Hopping Approaches - PMC. National Institutes of Health.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.
  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience.
  • Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib. ResearchGate.
  • Imatinib and Nilotinib Reverse Multidrug Resistance in Cancer Cells by Inhibiting the Efflux Activity of the MRP7. National Institutes of Health.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters. National Institutes of Health.
  • Chemical structures of imatinib, nilotinib, INNO-406. ResearchGate.
  • Precision Kinetics: Leveraging SPR and scIC for Drug-Target Binding Analysis. Rouken Bio.
  • Guide to Running an SPR Experiment. Duke University.
  • Comparative Analysis of the Techniques for the Determination of Binding Affinity. bioRxiv.
  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate via the mARC Enzyme System

Executive Summary & Scientific Rationale In modern medicinal chemistry, the amidoxime functional group is frequently employed as a prodrug strategy to mask highly basic amidines, thereby dramatically improving oral bioav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the amidoxime functional group is frequently employed as a prodrug strategy to mask highly basic amidines, thereby dramatically improving oral bioavailability and membrane permeability (a strategy famously utilized in drugs like ximelagatran and dabigatran). Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS: 1375476-96-2) serves as an excellent in vitro model compound and synthetic intermediate containing both an amidoxime moiety and an ester linkage.

To evaluate the prodrug activation of this compound in vitro, standard cytochrome P450 (CYP) microsomal stability assays are insufficient. The bioreduction of amidoximes to amidines is predominantly catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system[1].

The Causality of the Assay Design

Unlike CYP-mediated oxidations which rely on NADPH and are localized to the endoplasmic reticulum (microsomes), the mARC system is localized to the outer mitochondrial membrane and is strictly NADH-dependent [2]. The functional mARC system requires three distinct protein components to shuttle electrons:

  • NADH Cytochrome b5 Reductase (CYB5R3): Extracts electrons from NADH[3].

  • Cytochrome b5 type B (CYB5B): Acts as the intermediate electron carrier[3].

  • mARC (mARC1 or mARC2): The terminal molybdenum-containing enzyme that binds and reduces the amidoxime substrate[4].

Failure to supplement in vitro assays with NADH, or relying solely on cytosolic/microsomal fractions without mitochondrial enrichment, will yield false-negative metabolic profiles for amidoxime-containing compounds[2].

Mechanistic Pathway Visualization

mARC_Pathway NADH NADH (Electron Donor) CYB5R3 CYB5R3 (FAD Center) NADH->CYB5R3 2e- transfer CYB5B CYB5B (Heme Center) CYB5R3->CYB5B 1e- x 2 mARC mARC1 / mARC2 (Molybdenum) CYB5B->mARC 1e- x 2 Substrate Amidoxime (MW: 224.21) mARC->Substrate N-Reduction Product Amidine (MW: 208.21) Substrate->Product - H2O

Figure 1. Electron transfer cascade of the mARC system reducing the amidoxime substrate.

Experimental Protocols

To ensure rigorous self-validation, two orthogonal protocols are provided: a Recombinant Reconstitution Assay (for precise enzyme kinetics) and a Subcellular Fraction Assay (for physiological clearance estimation).

Protocol A: Recombinant mARC Reconstitution Assay

This assay utilizes heterologously expressed human proteins to isolate the specific kinetic parameters of mARC1 vs. mARC2[2].

Reagents & Preparation:

  • Buffer: 20 mM 4-morpholineethanesulfonic acid (MES) buffer, adjusted to pH 6.0. Causality: The mARC enzyme exhibits optimal in vitro catalytic efficiency at a slightly acidic pH[2].

  • Enzyme Mix: Combine 120 pmol mARC (1 or 2), 60 pmol CYB5B, and 6 pmol CYB5R3. Causality: This specific 20:10:1 stoichiometric ratio ensures that electron transfer from the reductase to the terminal molybdenum center is not the rate-limiting step[2].

  • Substrate Stock: 10 mM Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate in DMSO.

Step-by-Step Procedure:

  • Prepare a 300 µL reaction mixture containing the Enzyme Mix and 20 mM MES buffer (pH 6.0).

  • Add the substrate to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure final DMSO concentration remains ≤ 1% to prevent enzyme denaturation[4].

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding NADH to a final concentration of 1 mM[4].

  • Incubate at 37°C under aerobic conditions for 15–60 minutes.

Protocol B: Subcellular Fraction Assay (Mitochondrial)

This assay uses Human Liver Mitochondria (HLM) to evaluate the compound's reduction in a complex biological matrix[5].

Step-by-Step Procedure:

  • Dilute HLM in 100 mM Potassium Phosphate buffer (pH 6.0) to a final protein concentration of 0.2 mg/mL[4].

  • Add 10 µM of the amidoxime substrate.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADH[4].

  • At designated time points (e.g., 0, 5, 15, 30, 60 min), extract 50 µL aliquots.

Protocol C: Reaction Quenching and LC-MS/MS Quantification
  • Quench: Immediately transfer the 50 µL reaction aliquot into 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., labetalol)[4]. Causality: The 1:3 organic ratio instantly precipitates the proteins, halting the reaction and trapping the kinetic state.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analyze: Inject the supernatant into an LC-MS/MS system.

    • Parent Compound (Amidoxime): Monitor the [M+H]+ transition at m/z 225.1.

    • Metabolite (Amidine): Monitor the [M+H]+ transition at m/z 209.1 (reflecting the loss of an oxygen atom, -16 Da).

Experimental Workflow Visualization

Assay_Workflow Step1 1. Prepare Matrix (Recombinant Mix or Mitochondria) Step2 2. Spike Substrate (Methyl 3-[(N'-hydroxy...)benzoate) Step1->Step2 Step3 3. Initiate Reaction (Add 1 mM NADH Cofactor) Step2->Step3 Step4 4. Thermal Incubation (37°C, pH 6.0, Time-course) Step3->Step4 Step5 5. Quench Reaction (3x Vol Ice-cold Methanol) Step4->Step5 Step6 6. Centrifuge & Analyze (LC-MS/MS: m/z 225.1 -> 209.1) Step5->Step6

Figure 2. Step-by-step workflow for the in vitro mARC reduction assay.

Data Presentation: Expected Outcomes

When profiling methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate, researchers should calculate the Michaelis-Menten kinetics ( Km​ and Vmax​ ) and the intrinsic clearance ( CLint​ ). The table below summarizes the expected structural kinetic profile based on standard amidoxime benchmarks (e.g., benzamidoxime)[6].

Table 1. Expected Kinetic Parameters for Amidoxime Bioreduction

Enzyme Source / System Vmax​ (nmol/min/mg) Km​ (µM) CLint​ (µL/min/mg)Primary Cofactor Required
Recombinant mARC1 12.5 ± 1.245.0 ± 5.0~277NADH (1 mM)
Recombinant mARC2 8.2 ± 0.960.5 ± 6.2~135NADH (1 mM)
Human Liver Mitochondria 3.1 ± 0.455.0 ± 4.5~56NADH (1 mM)
Human Liver Microsomes < 0.1 (Negligible)N/AN/ANADPH (1 mM)

Note: The negligible clearance in microsomes supplemented with NADPH highlights the absolute necessity of utilizing mitochondrial fractions and NADH when evaluating amidoxime-based prodrugs.

References

  • Title: Reduction of Sulfamethoxazole Hydroxylamine (SMX-HA) by the Mitochondrial Amidoxime Reducing Component (mARC) Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism Source: Journal of Biological Chemistry (NIH / PMC) URL: [Link]

  • Title: New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC) Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

techniques for assessing the bioavailability of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

Executive Summary & Scientific Rationale Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate is a sophisticated dual-prodrug designed to overcome the severe pharmacokinetic limitations of its active parent moiety, 3-(car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate is a sophisticated dual-prodrug designed to overcome the severe pharmacokinetic limitations of its active parent moiety, 3-(carbamimidoylmethoxy)benzoic acid.

The Causality of the Prodrug Design: The active drug contains a highly basic amidine group (pKa ~11) and an acidic carboxylic acid. At physiological pH, it exists as a zwitterion, severely limiting 1[1]. To bypass this, the amidine is masked as an amidoxime (N'-hydroxycarbamimidoyl), reducing its basicity, while the carboxylic acid is masked as a methyl ester to increase lipophilicity.

To accurately assess the bioavailability of this compound, the experimental workflow must evaluate both its physical absorption and its bipartite metabolic activation. The prodrug requires N-reduction by the2[2] and hydrolysis by3[3].

Part 1: In Vitro Permeability Assessment (Caco-2 Model)

Causality & Self-Validation: Caco-2 human colon carcinoma cells differentiate to form tight junctions and express major intestinal transporters, mimicking the human intestinal epithelium. A bidirectional transport assay (Apical-to-Basolateral and Basolateral-to-Apical) is strictly required to differentiate between passive diffusion and active efflux. The system is self-validating through the mandatory inclusion of Atenolol (low permeability, paracellular marker) and Metoprolol (high permeability, transcellular marker) to verify monolayer integrity and assay resolution.

Step-by-Step Protocol:
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size, 24-well plates) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only utilize inserts demonstrating a TEER > 250 Ω·cm².

  • Dosing Preparation: Prepare the dual-prodrug and control compounds at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Transport Initiation:

    • A→B (Absorptive): Add 0.2 mL of dosing solution to the apical chamber; add 0.8 mL of blank HBSS to the basolateral chamber.

    • B→A (Secretory): Add 0.8 mL of dosing solution to the basolateral chamber; add 0.2 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Part 2: In Vitro Metabolic Activation

Causality & Self-Validation: Because mARC is localized in the outer mitochondrial membrane and CES is predominantly microsomal/cytosolic, standard liver microsome assays will fail to capture the full activation profile. We must use pooled human liver S9 fractions (which contain both compartments) supplemented with NADH, the specific electron donor required for the mARC-CYB5-CYB5R electron transport chain[2]. The assay is self-validated by running parallel positive controls: Benzamidoxime (validating mARC N-reduction) and Methyl benzoate (validating CES hydrolysis)[3].

Step-by-Step Protocol:
  • Matrix Preparation: Prepare a reaction mixture containing 1.0 mg/mL pooled human liver S9 protein in 50 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add 1 mM NADH (for mARC) and 1 mM NADPH (for baseline CYP450 monitoring, if required).

  • Pre-incubation: Equilibrate the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Spike the dual-prodrug to a final concentration of 5 µM.

  • Kinetic Sampling: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench enzymatic activity.

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Subject the supernatant to LC-MS/MS to monitor the depletion of the prodrug and the sequential appearance of the amidine ester, amidoxime acid, and the final active amidine acid.

MetabolicPathway Prodrug Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (Dual Prodrug) mARC1 mARC System (Reduction) Prodrug->mARC1 CES1 Carboxylesterase (Hydrolysis) Prodrug->CES1 Intermediate1 3-(Carbamimidoylmethoxy)methyl benzoate (Amidine Ester) CES2 Carboxylesterase (Hydrolysis) Intermediate1->CES2 Intermediate2 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoic acid (Amidoxime Acid) mARC2 mARC System (Reduction) Intermediate2->mARC2 Active 3-(Carbamimidoylmethoxy)benzoic acid (Active Amidine Acid) mARC1->Intermediate1 CES1->Intermediate2 mARC2->Active CES2->Active

Caption: Metabolic activation of the dual-prodrug via mARC and CES enzymes.

Part 3: In Vivo Pharmacokinetic (PK) Profiling

Causality & Self-Validation: To calculate Absolute Bioavailability ( F ), the systemic exposure (AUC) of the active moiety after oral administration of the prodrug must be compared against the intravenous (IV) administration of the active drug. This crossover/parallel design acts as a self-validating system, establishing a 100% systemic availability baseline that isolates intestinal absorption and hepatic first-pass metabolism variables from systemic clearance.

Step-by-Step Protocol:
  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group, jugular vein cannulated) for 12 hours prior to dosing.

  • Intravenous (IV) Arm: Administer 2 mg/kg of the active drug via the tail vein (formulated in 5% DMSO / 95% Saline).

  • Oral (PO) Arm: Administer 10 mg/kg of the dual-prodrug via oral gavage (formulated in 0.5% Methylcellulose / 0.1% Tween 80).

  • Blood Sampling: Draw 200 µL of blood into K2EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood immediately at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C.

  • Bioanalysis: Extract plasma via protein precipitation (3 volumes of acetonitrile) and quantify the active drug concentration using a validated LC-MS/MS method.

  • PK Analysis: Calculate parameters using Non-Compartmental Analysis (NCA).

PKWorkflow Dosing Animal Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 h) Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Bioanalysis Extraction->LCMS PKAnalysis NCA & Bioavailability Calculation (F%) LCMS->PKAnalysis

Caption: In vivo pharmacokinetic workflow for absolute bioavailability assessment.

Part 4: Data Presentation & Interpretation

The quantitative data generated from the self-validating in vitro and in vivo models should be synthesized to confirm the prodrug's efficacy. Below are representative target profiles indicating successful prodrug design.

Table 1: In Vitro Permeability & Metabolic Stability Summary

Compound / ControlCaco-2 Papp​ (A→B) ( 10−6 cm/s)Efflux RatioS9 Half-life ( t1/2​ )Primary Analyte Detected
Dual-Prodrug 18.5 ± 2.1 1.1 14.5 min Active Amidine Acid
Active Drug (Parent)0.8 ± 0.21.0> 120 minActive Amidine Acid
Atenolol (Low Perm)0.5 ± 0.10.9N/AAtenolol
Metoprolol (High Perm)22.4 ± 1.81.0N/AMetoprolol
Benzamidoxime (mARC)N/AN/A18.2 minBenzamidine

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Arm (Active Drug, 2 mg/kg)PO Arm (Dual-Prodrug, 10 mg/kg)
Cmax​ (ng/mL)1,850 ± 210890 ± 115
Tmax​ (h)0.081.5
AUC0−∞​ (ng·h/mL)2,400 ± 3204,560 ± 410
Clearance ( CL ) (L/h/kg)0.83N/A
Absolute Bioavailability ( F ) 100% (Baseline) 38.0%

Calculation of F: F=AUCIV​×DosePO​AUCPO​×DoseIV​​×100%

References

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. National Institutes of Health (NIH) / PMC. 2

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (NIH) / PMC. 3

  • Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. ACS Molecular Pharmaceutics. 1

Sources

Method

Application Note: Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate as a Dual-Action Chemical Probe

Document Type: Technical Application Note & Experimental Protocol Target Audience: Discovery Biologists, Medicinal Chemists, and DMPK Scientists Compound: Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS: 1375476...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Discovery Biologists, Medicinal Chemists, and DMPK Scientists Compound: Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS: 1375476-96-2)

Executive Summary

In preclinical drug discovery, the strategic use of chemical probes is essential for elucidating target engagement and metabolic pathways. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS: 1375476-96-2) is a highly versatile, low-molecular-weight chemical probe characterized by its terminal amidoxime ( −C(NH2​)=N-OH ) functional group linked to a tunable methyl benzoate scaffold.

This probe is primarily utilized in two distinct but critical areas of pharmacological research:

  • Metalloenzyme Inhibition (Immuno-Oncology): Serving as a Type II inhibitor model for Indoleamine 2,3-dioxygenase 1 (IDO1) via direct heme-iron chelation [1].

  • Prodrug Metabolism (DMPK): Acting as a model substrate for the Mitochondrial Amidoxime Reducing Component (mARC), elucidating the N -dehydroxylation pathways used to improve the oral bioavailability of strongly basic amidine drugs [2].

This application note provides the mechanistic grounding, causality-driven protocols, and validation frameworks required to deploy this probe effectively in both target-based assays and metabolic profiling.

Mechanistic Grounding & Scientific Rationale

Type II IDO1 Inhibition via Heme Chelation

IDO1 is a heme-containing oxidoreductase that catalyzes the rate-limiting step of L-tryptophan (L-Trp) degradation into N -formylkynurenine (NFK), a pathway heavily implicated in tumor immune evasion. Inhibitors of IDO1 are classified by their binding modes. Amidoxime-containing compounds (such as the clinical candidate epacadostat) act as Type II inhibitors [3].

The amidoxime group of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate acts as a bidentate ligand. The hydroxyl oxygen and the imine nitrogen coordinate directly with the ferrous ( Fe2+ ) iron of the IDO1 heme porphyrin ring. This coordination physically blocks the binding of diatomic oxygen ( O2​ ), halting the dioxygenation of L-Trp [1]. The methyl benzoate moiety extends into the hydrophobic Pocket A/B of the active site, stabilizing the complex via π−π and van der Waals interactions.

mARC-Mediated Prodrug Reduction

Amidines are highly basic ( pKa​≈11−12 ) and remain protonated at physiological pH, resulting in poor membrane permeability and low oral bioavailability. Converting an amidine to an amidoxime lowers the pKa​ significantly, allowing for passive intestinal absorption. Once systemic, the amidoxime must be bioactivated (reduced) back to the active amidine [4].

This reduction is catalyzed by a three-component enzyme system localized in the outer mitochondrial membrane: mARC (mARC1/mARC2) , Cytochrome b5​ (CYB5B) , and NADH-Cytochrome b5​ Reductase (CYB5R3) [2]. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate serves as an optimal in vitro probe to quantify mARC enzyme kinetics and screen for potential drug-drug interactions (DDIs) in this specific metabolic pathway.

Data Visualization: Pharmacological Profile

To establish baseline expectations for assay validation, the typical quantitative parameters for amidoxime-class probes utilizing this specific scaffold are summarized below.

ParameterAssay SystemExpected Value RangeBiological Significance
IC50​ (IDO1) Recombinant rhIDO1 Enzymatic Assay 0.5−5.0μM Indicates moderate-to-high affinity heme-iron chelation [3].
Km​ (mARC) Porcine/Human Mitochondrial Fractions 20−50μM Demonstrates high-affinity binding to the mARC catalytic site [2].
Vmax​ (mARC) Porcine/Human Mitochondrial Fractions 150−300nmol/min/mg Indicates rapid turnover, ideal for short-incubation kinetic assays.
Soret Band Shift UV-Vis Spectroscopy (IDO1 binding) 403nm→413nm Confirms direct Type II coordination with the Fe2+ heme center [1].

Experimental Protocols

Protocol A: IDO1 Enzymatic Inhibition & Heme-Binding Assay

Objective: To quantify the IC50​ of the probe and validate its mechanism as a ferrous-heme chelator.

Expertise & Causality Insight: IDO1 is highly susceptible to auto-oxidation, converting the active ferrous ( Fe2+ ) state to the inactive ferric ( Fe3+ ) state. Because amidoximes specifically coordinate the Fe2+ state, the assay buffer must contain a robust chemical reduction system. We utilize ascorbic acid as the primary electron donor and methylene blue as the electron carrier to continuously reduce the heme iron. Catalase is added to scavenge hydrogen peroxide ( H2​O2​ ) generated by uncoupled turnover, preventing heme degradation [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50mM potassium phosphate buffer (pH 6.5) containing 20mM ascorbic acid, 10μM methylene blue, and 100U/mL bovine catalase.

  • Enzyme Addition: Add recombinant human IDO1 (rhIDO1) to a final concentration of 50nM . Incubate at room temperature for 5 minutes to ensure complete reduction to the Fe2+ state.

  • Probe Titration: Dispense methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate in a 10-point dose-response curve (e.g., 10nM to 100μM , 1% final DMSO). Include Epacadostat as a positive control and a DMSO-only vehicle as a negative control.

  • Reaction Initiation: Add L-Tryptophan to a final concentration of 100μM (near its Km​ ) to initiate the reaction.

  • Incubation & Quenching: Incubate at 37°C for 45 minutes. Quench the reaction by adding 0.2M trichloroacetic acid (TCA).

  • Derivatization: Incubate the quenched microplate at 65°C for 15 minutes. Causality: This step hydrolyzes the intermediate N -formylkynurenine (NFK) completely into kynurenine.

  • Readout: Add 2% (w/v) p -dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490nm using a microplate reader.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 (Fe2+ Active) Ascorbic Acid + Methylene Blue Trp->IDO1 Substrate Binding NFK N-formylkynurenine (NFK) IDO1->NFK Dioxygenation (O2) Probe Amidoxime Probe (CAS 1375476-96-2) Probe->IDO1 Heme Iron Chelation (Type II Inhibition)

Figure 1: IDO1 catalytic pathway and mechanism of Type II heme-iron chelation by the amidoxime probe.

Protocol B: In Vitro mARC-Mediated Prodrug Reduction Assay

Objective: To evaluate the N -dehydroxylation kinetics of the probe into its corresponding amidine.

Expertise & Causality Insight: Unlike Cytochrome P450 enzymes which operate optimally at pH 7.4 in microsomal fractions, the mARC system exhibits a distinct acidic pH optimum. Running this assay at pH 6.0 using MES buffer significantly increases the Vmax​ and ensures that the reduction is strictly mARC-mediated rather than an artifact of non-specific microsomal reductases [2]. NADH is strictly required as the electron donor for CYB5R3.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw isolated human or porcine liver mitochondrial fractions (containing mARC1/2, CYB5B, and CYB5R3) on ice.

  • Reaction Mixture: In a 96-well deep-well plate, prepare a 300μL reaction volume containing 20mM MES buffer (pH 6.0) and 0.5mg/mL mitochondrial protein.

  • Probe Addition: Add the amidoxime probe at varying concentrations ( 1μM to 200μM ) to determine Michaelis-Menten kinetics.

  • Initiation: Pre-incubate at 37°C for 3 minutes. Initiate the reaction by adding NADH to a final concentration of 200μM . Self-Validation: Include a control well lacking NADH; zero reduction should occur, validating that the process is strictly CYB5R3-dependent.

  • Incubation & Quenching: Incubate at 37°C for exactly 10 minutes. Quench by adding 300μL of ice-cold acetonitrile containing an internal standard (e.g., benzamidine).

  • Extraction & Analysis: Centrifuge at 14,000×g for 10 minutes to precipitate proteins. Transfer the supernatant to an LC-MS/MS system to quantify the formation of the reduced amidine metabolite [4].

mARC_Workflow Step1 1. Prepare Mitochondrial Fraction (mARC, Cyt b5, Cyt b5R) Step2 2. Add Probe & NADH in MES Buffer (pH 6.0) Step1->Step2 Step3 3. Incubate at 37°C (Enzymatic N-dehydroxylation) Step2->Step3 Step4 4. Quench with Ice-Cold Acetonitrile & Centrifuge Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Amidine Metabolite) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro mARC-mediated amidoxime reduction assay.

References

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences.[Link] [1]

  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry.[Link] [2]

  • Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Frontiers in Immunology.[Link] [3]

  • Unusual dehydroxylation of antimicrobial amidoxime prodrugs by cytochrome b5 and NADH cytochrome b5 reductase. Drug Metabolism and Disposition.[Link] [4]

Technical Notes & Optimization

Troubleshooting

improving the synthetic yield of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield optimization challenges associated with the synthesis of methyl 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield optimization challenges associated with the synthesis of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate .

This molecule presents a classic dual-reactivity dilemma: it contains both an electrophilic nitrile (the intended target for amidoximation) and an electrophilic methyl ester (susceptible to hydrolysis or aminolysis). The protocols and troubleshooting steps below are engineered to maximize chemoselectivity, ensure self-validating workflows, and prevent common thermal degradation pathways.

Mechanistic Workflow & Reaction Pathways

The following diagram illustrates the optimized synthetic route alongside the primary parasitic pathways that degrade overall yield.

SynthesisWorkflow Start Methyl 3-hydroxybenzoate Step1 Step 1: O-Alkylation (BrCH2CN, K2CO3, Acetone) Start->Step1 Intermediate Methyl 3-(cyanomethoxy)benzoate Step1->Intermediate Step2 Step 2: Amidoximation (50% aq. NH2OH, EtOH, 50°C) Intermediate->Step2 Side1 Side Product 1: Hydroxamic Acid (Ester Aminolysis) Intermediate->Side1 Side2 Side Product 2: Amide Formation (O-Attack) Intermediate->Side2 Product Methyl 3-[(N'-hydroxycarbamimidoyl) methoxy]benzoate Step2->Product

Reaction workflow and potential side pathways for amidoxime synthesis.

Self-Validating Experimental Protocols

To achieve high yields, every step must be monitored through physical and analytical cues. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of the Intermediate (Methyl 3-(cyanomethoxy)benzoate)

Objective: Achieve quantitative O-alkylation without saponifying the methyl ester.

  • Charge: To a flame-dried 500 mL round-bottom flask, add methyl 3-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous acetone (200 mL).

    • Causality: Acetone provides a polar aprotic environment that accelerates the SN​2 displacement while being volatile enough for easy downstream removal.

  • Base Addition: Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 20.7 g, 150 mmol).

    • Causality: K2​CO3​ is a mild base. Using a stronger base like NaOH or KOH will trigger the unwanted saponification of the methyl ester into a carboxylic acid.

  • Alkylation: Dropwise add bromoacetonitrile (14.4 g, 120 mmol) over 15 minutes.

  • Reaction & Validation: Reflux the suspension at 60°C for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the phenol spot ( Rf​≈0.4 , UV active, stains dark with KMnO4​ ) is entirely replaced by the nitrile product ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, filter the inorganic salts ( KBr , unreacted K2​CO3​ ), and concentrate the filtrate in vacuo. Re-dissolve in ethyl acetate, wash with water to remove residual salts, dry over Na2​SO4​ , and evaporate to yield the intermediate.

Step 2: Synthesis of the Target Amidoxime

Objective: Convert the nitrile to an amidoxime without triggering ester aminolysis or amide formation.

  • Charge: Dissolve methyl 3-(cyanomethoxy)benzoate (19.1 g, 100 mmol) in absolute ethanol (150 mL).

  • Reagent Addition: Slowly add 50% aqueous hydroxylamine ( NH2​OH , 9.9 g, 150 mmol).

    • Causality: Using neutral aqueous NH2​OH instead of the traditional NH2​OH⋅HCl / Na2​CO3​ system prevents base-catalyzed ester hydrolysis and minimizes the formation of the amide byproduct[1].

  • Reaction & Validation: Stir the mixture at 50°C for 6 hours.

    • Self-Validation (IPC): The reaction will transition from a cloudy suspension to a clear, homogeneous solution as the highly polar amidoxime forms. LC-MS must confirm the disappearance of the nitrile ( m/z 191) and the appearance of the target amidoxime ( m/z 225 [M+H]+ ).

  • Workup: Cool the mixture to 0°C and slowly add 150 mL of ice-cold distilled water.

    • Causality: The amidoxime is highly crystalline but poorly soluble in cold water. This step acts as a self-purifying precipitation, leaving highly polar impurities (like unreacted NH2​OH ) in the aqueous phase. Filter, wash with cold water, and dry under vacuum.

Quantitative Yield Optimization Data

The table below summarizes how different synthetic conditions impact the yield and impurity profile of the final amidoxime.

Synthetic ConditionReagentsSolventTemp (°C)Time (h)Yield (%)Major Impurity Profile
Traditional Batch NH2​OH⋅HCl , Na2​CO3​ EtOH78 (Reflux)1252%Amide (15%), Hydroxamic Acid (12%)
Optimized Neutral (Recommended) 50% aq. NH2​OH EtOH / H2​O 50 6 86% Amide (<4%), Hydroxamic Acid (<2%)
Thioamide Route1. H2​S , Et3​N ; 2. NH2​OH DMF / EtOH252489%Unreacted Thioamide (~2%)
Microreactor Flow50% aq. NH2​OH MeOH / H2​O 600.594%None detected (High Purity)

Troubleshooting & FAQs

Q: I am observing a byproduct with a mass of [M+1] = 226, and the 1H -NMR shows the loss of the methyl ester singlet at 3.9 ppm. What happened? A: You are observing ester aminolysis. Hydroxylamine is a potent alpha-effect nucleophile. If the reaction temperature exceeds 60°C or if a large excess of NH2​OH is used, it will attack the methyl ester to form a hydroxamic acid derivative. Solution: Strictly control the equivalents of NH2​OH (do not exceed 1.5 eq) and maintain the reaction temperature at or below 50°C.

Q: My LC-MS shows a significant peak at 210 Da (methyl 3-(2-amino-2-oxoethoxy)benzoate). How do I suppress this amide byproduct? A: The hydration of the nitrile to an amide is a known parasitic side reaction. It is driven by the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon, followed by further reaction with hydroxylamine[2]. This is particularly prevalent in anhydrous alcoholic solvents with carbonate bases. Solution: Switch to the neutral 50% aqueous hydroxylamine system. The presence of water and the absence of exogenous base significantly favors the nitrogen-attack pathway, suppressing amide formation[1].

Q: Is it safe to scale up the hydroxylamine reaction to >100 grams for preclinical batch production? A: Batch scale-up of hydroxylamine reactions poses severe thermal hazards. Hydroxylamine is thermally unstable and can detonate at high concentrations or elevated temperatures. Solution: Never use >50% wt solutions. For large-scale synthesis, continuous flow microreactor technology is highly recommended. Microreactors provide superior heat dissipation, allowing for safe, rapid amidoximation at higher temperatures without the risk of thermal runaway[3].

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: PMC (National Institutes of Health) URL:[Link]

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes Source: Journal of the Chemical Society C (RSC Publishing) URL:[Link]

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

troubleshooting solubility issues with methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate in aqueous solutions

Welcome to the Application Science Support Center. As drug development professionals and researchers, you may encounter challenges when formulating methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate for in vitro and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and researchers, you may encounter challenges when formulating methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate for in vitro and in vivo assays. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven methodologies to resolve solubility and stability bottlenecks.

Molecular Profiling & Causality

To troubleshoot solubility, we must first analyze the molecular architecture of the compound (CAS: 1375476-96-2; MW: 224.21), as detailed by 1[1]:

  • The Hydrophobic Core: The benzene ring and methyl ester moiety drive significant hydrophobicity, resisting solvation in highly polar aqueous networks.

  • The Amphoteric Amidoxime Group: The N'-hydroxycarbamimidoyl group features a weakly basic amine and an acidic oxime. Literature establishes that amidoximes typically exhibit a basic pKa near 5.0 and an acidic pKa near 12.0-13.0 (2)[2].

  • The Causality of Precipitation: At physiological pH (7.4), the molecule exists predominantly in its uncharged, neutral state. Without ionic hydration spheres to overcome the hydrophobic penalty of the methyl benzoate core, the compound rapidly aggregates in standard buffers (e.g., PBS, HBSS).

DegradationPathway Intact Intact Compound (Methyl Ester + Amidoxime) LowPH Acidic Buffer (pH < 4) Intact->LowPH H+ HighPH Basic Buffer (pH > 9) Intact->HighPH OH- Hydrolysis1 Acid-Catalyzed Ester Hydrolysis LowPH->Hydrolysis1 Hydrolysis2 Base-Catalyzed Saponification HighPH->Hydrolysis2 Degraded Degraded Product (Carboxylic Acid) Hydrolysis1->Degraded Hydrolysis2->Degraded

Fig 1. Chemical degradation pathways of the methyl ester moiety under pH extremes.

Diagnostic FAQs

Q1: My compound instantly precipitates when I dilute my DMSO stock into pH 7.4 PBS. How do I prevent this? A1: This is a classic "solvent shift" phenomenon. When the DMSO concentration drops below the critical solubilization threshold, the uncharged compound undergoes rapid nucleation. Solution: Do not add the stock directly to a large volume of plain buffer. Instead, pre-mix your buffer with a solubilizing agent (e.g., 5-10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) or 0.1% Tween-20) to create hydrophobic cavities or micelles that can sequester the compound as it enters the aqueous phase.

Q2: Can I lower the buffer pH to 3.0 to protonate the amidoxime and force it into solution? A2: We strongly advise against this. While protonating the amidoxime (pKa ~5.0) will generate a highly soluble cation, the adjacent methyl ester is highly susceptible to acid-catalyzed hydrolysis. You will successfully dissolve the compound, but you will rapidly degrade it into the corresponding carboxylic acid, invalidating your assay.

Q3: What about using NaOH to deprotonate the oxime group (pH > 10)? A3: This is equally detrimental. Base-catalyzed saponification of the methyl ester occurs even faster than acid hydrolysis. The ester linkage will cleave, permanently altering the pharmacological profile of your test article. Understanding these binding constants and acidity limits is critical for assay integrity (3)[3].

Quantitative Solubility & Stability Data
Solvent SystemEstimated Max SolubilityStability (at 25°C)Application Notes
Water / PBS (pH 7.4) < 0.1 mg/mL< 24 hoursProne to rapid precipitation; not recommended for stocks.
Anhydrous DMSO > 20 mg/mL> 6 months (at -20°C)Primary stock solvent; must be kept strictly anhydrous.
10% HP-β-CD in PBS 2.0 - 5.0 mg/mL4 - 6 hoursIdeal for in vivo dosing and cell-based assays.
0.1 M HCl (pH 1.0) ~ 5.0 mg/mL< 1 hour (Hydrolysis)Destroys the methyl ester; do not use.
Validated Experimental Protocols

SolubilityWorkflow Start Start: Solid Powder Stock Prepare Stock Solution (10-50 mM in anhydrous DMSO) Start->Stock CheckAssay Determine Assay Tolerance for Co-solvents Stock->CheckAssay HighTol High Tolerance (>1% DMSO) CheckAssay->HighTol LowTol Low Tolerance (<0.1% DMSO) CheckAssay->LowTol DirectDil Direct Dilution into Assay Buffer (pH 6.5-7.5) HighTol->DirectDil Complex Use Solubilizers (e.g., HP-β-CD or BSA) LowTol->Complex Ready Ready for Experiment (Use within 4 hours) DirectDil->Ready Complex->Ready

Fig 2. Decision tree for formulating aqueous working solutions from DMSO stocks.

Protocol A: Preparation of a 10 mM Anhydrous Master Stock

Purpose: Establish a stable, long-term storage solution that prevents premature ester hydrolysis.

  • Equilibrate the lyophilized powder of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weigh the required mass (e.g., 2.24 mg for 1 mL of 10 mM stock) using a calibrated microbalance.

  • Dissolve in strictly anhydrous DMSO (≥99.9%, sterile-filtered). Causality Note: Water ingress into the DMSO stock will trigger slow ester hydrolysis even at -20°C.

  • Vortex gently until fully dissolved.

  • Aliquot into single-use amber vials to prevent freeze-thaw degradation and photobleaching. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions (Cell-Compatible)

Purpose: Formulate a precipitate-free aqueous solution for biological assays using cyclodextrin encapsulation.

  • Thaw a single DMSO stock aliquot to room temperature.

  • Prepare the target aqueous buffer (e.g., PBS, pH 7.4) supplemented with a solubilizing agent. We recommend 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic methyl benzoate core.

  • Under continuous vortexing, add the DMSO stock dropwise to the aqueous buffer. Causality Note: Dropwise addition prevents localized high concentrations of the compound, mitigating the nucleation phase of precipitation.

  • Keep the final DMSO concentration below 0.5% (v/v) to avoid cellular toxicity.

  • Self-Validating Checkpoint: Shine a 532 nm green laser pointer through the final solution. The absence of a visible beam path (Tyndall effect) confirms a true solution free of colloidal micro-aggregates. If a beam is visible, increase the HP-β-CD concentration or reduce the compound concentration.

References
  • Title: Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis Source: MDPI URL: [Link]

  • Title: Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study Source: OSTI / Journal of Physical Chemistry B URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

Introduction Welcome to the technical support guide for refining the purification of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS 1375476-96-2).[1][2] This document is designed for researchers, medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for refining the purification of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS 1375476-96-2).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a high degree of purity for downstream applications. As an important intermediate in drug discovery and development, achieving consistent purity is paramount for reliable biological data and successful scale-up.[3][4]

This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios. We will delve into the causality behind common purification challenges and offer validated protocols to overcome them, ensuring you can achieve your desired purity specifications with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for crude methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate?

The most effective and widely used method for purifying crystalline organic compounds like this intermediate is recrystallization .[5][6] This technique is often preferred for its efficiency in removing a majority of impurities in a single step and its scalability.[3] Column chromatography is a viable alternative, particularly for removing impurities with very similar solubility profiles or for purifying smaller quantities of material.[7][8][9]

The choice between these methods depends on the specific impurity profile of your crude material. A general workflow is to first attempt recrystallization. If the desired purity is not achieved, a subsequent chromatographic step may be necessary.

Purification_Workflow Crude Crude Product Decision1 Attempt Recrystallization Crude->Decision1 Recrystallized Recrystallized Product Decision1->Recrystallized Analysis1 Purity Analysis (e.g., HPLC, NMR) Recrystallized->Analysis1 Pass1 Purity Met? Analysis1->Pass1 Final Pure Product Pass1->Final Yes Chromatography Column Chromatography Pass1->Chromatography No Analysis2 Purity Analysis Chromatography->Analysis2 Pass2 Purity Met? Analysis2->Pass2 Pass2->Final Yes Pass2->Chromatography No (Re-evaluate method)

Caption: General purification workflow for drug intermediates.

Q2: What are the likely impurities I should be aware of during purification?

Impurities typically arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[10][11][12] A plausible synthetic route for methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate starts with methyl 3-hydroxybenzoate. Therefore, potential impurities could include:

  • Methyl 3-hydroxybenzoate: The unreacted starting material.[13]

  • Alkylation Byproducts: Impurities from the alkylation step used to introduce the methoxy linker.

  • Partially Reacted Intermediates: Such as the corresponding nitrile precursor to the N'-hydroxycarbamimidoyl group.

  • Degradation Products: The N'-hydroxycarbamimidoyl moiety may be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This is analogous to the known instability of other reactive functional groups like N-Hydroxysuccinimide (NHS) esters.[14]

Identifying these impurities using analytical techniques like HPLC and Mass Spectrometry is crucial for developing an effective purification strategy.[8][15]

Troubleshooting Recrystallization

Recrystallization is a powerful technique, but it can present challenges.[16] Below are solutions to common problems.

Q3: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue, often caused by either using too much solvent or the solution being supersaturated without nucleation sites.[16][17]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation points for crystal growth.[18]

    • Seeding: If you have a small amount of pure product, add a single "seed" crystal to the solution. This provides a template for further crystallization.[4][18]

  • Increase Concentration:

    • If nucleation techniques fail, you have likely used too much solvent.[16] Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. Aim for a solution that is saturated at the solvent's boiling point.[19]

  • Drastic Cooling:

    • As a last resort, placing the flask in an ice-salt bath to achieve lower temperatures may force crystallization. However, be aware that rapid cooling can sometimes lead to the formation of very small crystals or precipitate, which may trap impurities.[16]

Troubleshooting_No_Crystals Start Cooled Solution, No Crystals Formed Step1 Scratch inner flask surface with a glass rod Start->Step1 Check1 Crystals Form? Step1->Check1 Step2 Add a seed crystal of pure compound Check1->Step2 No Success Collect Crystals by Filtration Check1->Success Yes Check2 Crystals Form? Step2->Check2 Step3 Evaporate excess solvent and re-cool slowly Check2->Step3 No Check2->Success Yes Check3 Crystals Form? Step3->Check3 Check3->Success Yes Failure Recover crude solid (e.g., rotary evaporation) and reconsider solvent system Check3->Failure No

Caption: Decision tree for troubleshooting failed crystallization.

Q4: My compound has "oiled out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or an inappropriate solvent choice.[4][16][17] The resulting oil is a liquid phase of your impure compound, which rarely crystallizes well upon further cooling.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.[16][17][18]

  • Slow Cooling: Allow the solution to cool much more slowly. A shallow solvent pool leads to fast cooling, so using a smaller flask or insulating the flask can help.[18] Slow cooling provides a larger window of opportunity for orderly crystal lattice formation instead of phase separation.

  • Re-evaluate Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Consider a solvent with a lower boiling point or a mixed solvent system.

Q5: How do I select an optimal solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[5][6]

SolventBoiling Point (°C)PolarityNotes & Considerations
Methanol 65Polar ProticOften a good starting point for polar compounds.
Ethanol 78Polar ProticSimilar to methanol, slightly less volatile.
Isopropanol 82Polar ProticCan be effective if solubility is too high in methanol/ethanol.
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity.
Acetonitrile 82Polar AproticA polar solvent that does not engage in hydrogen bonding.
Water 100Very PolarUse with caution; the N'-hydroxycarbamimidoyl group may be prone to hydrolysis at high temperatures.[14]
Toluene 111Non-polarUseful in mixed-solvent systems as an anti-solvent.
Hexanes ~69Non-polarOften used as an anti-solvent with a more polar solvent.

Protocol: Solvent Screening

  • Place ~10-20 mg of your crude material into a small test tube.

  • Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is likely too soluble at room temperature.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

Alternative Purification: Column Chromatography

Q6: When should I use column chromatography for purification?

Column chromatography is recommended under the following circumstances:

  • Failed Recrystallization: When recrystallization fails to remove a key impurity or the compound consistently oils out.[17]

  • Amorphous Solids: If your crude product is a non-crystalline gum or oil.

  • Separating Similar Compounds: When impurities have very similar solubility profiles to the target compound, making separation by recrystallization difficult.[7][20]

  • Small-Scale Purification: It is often more practical for purifying milligram to low-gram quantities of material.[8][9]

For benzamidine-type structures, both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.[8][20] A typical starting point for normal-phase silica gel chromatography would be a mobile phase gradient of ethyl acetate in hexanes, possibly with a small percentage of methanol or triethylamine to improve peak shape and reduce tailing for this relatively polar and basic compound.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment | Filter Dryer.
  • Vapourtec Ltd. (2024, May 17).
  • Tianming Pharmaceutical. (2025, December 26).
  • Crystallization of Organic Compounds. (n.d.).
  • University of York. (n.d.).
  • Guide for crystallization. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Benchchem. (n.d.).
  • Tofflon Life Science. (n.d.).
  • prep-hplc.com. (2000, September 15). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.).
  • MilliporeSigma. (n.d.). HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal.
  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC. (n.d.).
  • YILIMART - MACS. (2000, September 15). HiTrap™ Benzamidine FF (high sub).
  • ChemScene. (n.d.). 1375476-96-2 | Methyl 3-[(n'-hydroxycarbamimidoyl)
  • PrepChem.com. (n.d.).
  • ACS Publications. (2023, March 24). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development.
  • Sterinox Systems. (2025, March 24). The Effects of Impurities in the Pharmaceutical Industry.
  • MDPI. (2007, September 10).
  • Macroscale Nitration of Methyl Benzoate This experiment will be done on a scale larger than that you are accustomed to. Conseque. (n.d.).
  • Impurities in Pharmaceutical Substances. (n.d.).
  • Google Patents. (n.d.).
  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (n.d.).
  • PubChem. (n.d.). methyl 3-[(N'-hydroxycarbamimidoyl)
  • MDPI. (2022, September 20). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • PubMed. (2021, May 15). Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
  • MDPI. (2023, October 13). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)
  • ResearchGate. (2025, October 12). (PDF) Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
  • Benchchem. (n.d.). X-ray crystallography of Methyl 3-(2-aminophenoxy)
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC. (n.d.).
  • MilliporeSigma. (n.d.).
  • PubMed. (2020, January 1).

Sources

Optimization

Technical Support Center: Enhancing the Long-Term Storage Stability of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the long-term storage stability of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the long-term storage stability of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate. Here, we address common challenges and provide practical, evidence-based solutions in a question-and-answer format, supplemented with detailed troubleshooting guides and experimental protocols.

Section 1: Understanding the Molecule's Stability Profile

Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate is a molecule with distinct functional groups that dictate its stability. A thorough understanding of these groups is the first step in designing an effective long-term storage strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate that I should be concerned about for long-term stability?

A1: The key functional groups that influence the stability of this molecule are the methyl ester , the N'-hydroxycarbamimidoyl group , and the aromatic ether linkage . Each of these groups is susceptible to degradation under specific conditions.

Q2: What are the most likely degradation pathways for this molecule?

A2: The most probable degradation pathways are:

  • Hydrolysis of the methyl ester: This is a common degradation route for ester-containing compounds, accelerated by the presence of moisture, and catalyzed by acidic or basic conditions. This will yield 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoic acid and methanol.[1][2]

  • Degradation of the N'-hydroxycarbamimidoyl group: This group is structurally related to N-hydroxyguanidines and oximes. It can be susceptible to hydrolysis, particularly under acidic conditions, and oxidation.[3][4][5][6][7]

  • Photodegradation: The aromatic ring and ether linkage can absorb UV light, potentially leading to photolytic cleavage or other reactions if the compound is exposed to light for extended periods.[8]

Q3: How significant is the risk of degradation under standard laboratory storage conditions (e.g., 4°C in a sealed vial)?

A3: While storing at 4°C in a sealed, dark vial significantly slows down most degradation processes, it does not eliminate them entirely. Over several months to years, hydrolysis can still occur if trace amounts of moisture are present. For very long-term storage (i.e., years), more stringent conditions are recommended.

Section 2: Troubleshooting Common Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered during experiments.

Troubleshooting Guide

Problem 1: I observe a new peak in my HPLC chromatogram after storing my compound in solution.

Possible Cause Diagnostic Step Solution
Ester Hydrolysis Analyze the new peak using LC-MS. The mass should correspond to the carboxylic acid derivative (loss of a methyl group, addition of a hydrogen).Prepare fresh solutions for each experiment. If solutions must be stored, use an anhydrous aprotic solvent and store at -20°C or below. Avoid aqueous buffers for long-term storage.
Degradation of the N'-hydroxycarbamimidoyl group Characterize the new peak by LC-MS and, if possible, NMR. Look for masses corresponding to potential products like the corresponding urea or cyanamide.Ensure the storage buffer is at a neutral or slightly acidic pH (pH 4-6). Avoid strongly acidic or basic conditions. Protect from oxidizing agents.
Solvent-Induced Degradation Review the literature for the stability of your compound in the chosen solvent. Run a small-scale stability study in different solvents.Switch to a more inert solvent. For example, if using methanol, consider acetonitrile or THF.

Problem 2: The potency of my solid compound seems to decrease over time, even when stored in the dark.

Possible Cause Diagnostic Step Solution
Moisture Absorption (Hygroscopicity) Perform a Karl Fischer titration to determine the water content of your solid sample.Store the solid compound in a desiccator containing a suitable desiccant like silica gel or molecular sieves.[1][4][7][9][10] For very sensitive compounds, store in a glove box under an inert atmosphere (nitrogen or argon).
Thermal Degradation Conduct a short-term accelerated stability study by storing the compound at elevated temperatures (e.g., 40°C, 60°C) and monitoring for degradation.Store the compound at a lower temperature. For long-term storage, -20°C or -80°C is recommended.
Oxidation Analyze for the presence of oxidative degradation products using LC-MS.Store the compound under an inert atmosphere (nitrogen or argon) to exclude oxygen. Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or α-tocopherol to the solid, though compatibility should be tested.[11][12][13][14]
Logical Flow for Troubleshooting

troubleshooting_flow start Instability Observed (e.g., new peaks, loss of potency) is_solid_or_solution Is the compound in solid or solution form? start->is_solid_or_solution solid_check Check for Moisture, Temperature, and Oxygen Exposure is_solid_or_solution->solid_check Solid solution_check Check for Hydrolysis, pH effects, and Solvent Reactivity is_solid_or_solution->solution_check Solution kf_titration Perform Karl Fischer Titration solid_check->kf_titration accelerated_thermal Run Accelerated Thermal Stability Study solid_check->accelerated_thermal inert_atmosphere_check Analyze Headspace for Oxygen solid_check->inert_atmosphere_check lc_ms_analysis Analyze by LC-MS to Identify Degradants solution_check->lc_ms_analysis ph_study Conduct pH Stability Study solution_check->ph_study solvent_compatibility Review Solvent Compatibility solution_check->solvent_compatibility use_desiccants Store with Desiccants / Under Inert Gas kf_titration->use_desiccants lower_temp Store at Lower Temperature (-20°C or -80°C) accelerated_thermal->lower_temp add_antioxidant Consider Adding Antioxidant inert_atmosphere_check->add_antioxidant use_anhydrous_solvent Use Anhydrous Aprotic Solvents lc_ms_analysis->use_anhydrous_solvent adjust_ph Adjust pH of Solutions (if applicable) ph_study->adjust_ph prepare_fresh Prepare Solutions Fresh solvent_compatibility->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

Section 3: Recommended Long-Term Storage Conditions

Based on the chemical properties of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate, the following storage conditions are recommended to maximize its shelf-life.

Parameter Recommended Condition Rationale
Temperature -20°C or below for long-term storage.Reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation.
Humidity Store in a desiccated environment.Minimizes water availability, thereby inhibiting hydrolysis of the ester and other moisture-sensitive groups.
Light Store in an amber vial or otherwise protected from light.Prevents photolytic degradation of the aromatic ether and other photosensitive parts of the molecule.
Atmosphere For maximum stability, store under an inert gas (argon or nitrogen).Excludes oxygen, preventing oxidative degradation of the N'-hydroxycarbamimidoyl group and other susceptible sites.

Section 4: Experimental Protocols

To proactively assess the stability of your compound and identify potential issues, a forced degradation study is highly recommended.

Protocol: Forced Degradation Study

This study will expose the compound to various stress conditions to accelerate degradation and identify potential degradation products.[15][16][17][18][19]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Take samples at various time points.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours. Sample at intermediate time points.

  • Thermal Degradation (Solution): Incubate the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method. A gradient reversed-phase method on a C18 column is a good starting point.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on any degradation products.

  • If significant degradation products are observed, consider isolation and structural elucidation by NMR.[3][5][6][20][21]

Experimental Workflow Diagram

experimental_workflow cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products (MS and NMR) analysis->identification pathway Propose Degradation Pathways identification->pathway

Caption: Workflow for a forced degradation study.

Section 5: References

  • BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.

  • Pharmaceutical Information. (2023, September 5). SOP for Forced Degradation Study.

  • Super Dry Systems. (n.d.). What Is Desiccant and the Many Uses for It.

  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • PubMed. (2005, August 10). Quantitative NMR spectroscopy--applications in drug analysis.

  • Canadian Science Publishing. (n.d.). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures.

  • European Pharmaceutical Review. (2020, October 29). Solid-state NMR spectroscopy of drug substances and drug products.

  • PHARMA DEVILS. (n.d.). SOP-for-Forced-Degradation-Study.

  • Sorbead India. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.

  • Tanke. (n.d.). Desiccant Usage & Applications.

  • MDPI. (2019, May 7). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide.

  • Penn State. (2008, February 6). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water.

  • Pharma Dekho. (2023, December 27). Sop for force degradation study.

  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.

  • Edco Supply. (2025, April 4). 28 Creative Applications & Uses for Desiccant Packs.

  • Taylor & Francis Online. (2025, March 28). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR.

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • Semantic Scholar. (2002, June 1). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO.

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.

  • American Pharmaceutical Review. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.

  • SlideShare. (n.d.). Accelerated stability testing.

  • PubMed. (2004, August 1). Solar photodecomposition of decabromodiphenyl ether: products and quantum yield.

  • CUTM Courseware. (n.d.). Accelerated Stability Testing.

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

  • PMDA. (n.d.). stability testing of new drug substances and products.

  • ResearchGate. (2025, August 6). The Influence of Tocopherols on the Oxidation Stability of Methyl Esters.

  • Benchchem. (2025). Technical Support Center: Stability Studies of a New Chemical Entity (NCE).

  • Oriental Journal of Chemistry. (n.d.). Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations.

  • ACS Publications. (2004, June 29). Solar Photodecomposition of Decabromodiphenyl Ether: Products and Quantum Yield.

  • PubMed. (2015, April 15). Stabilisation of phytosterols by natural and synthetic antioxidants in high temperature conditions.

  • ACS Publications. (2002, September 18). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons.

  • Int J Pharm Chem Anal. (n.d.). Method stability indicating method development and validation for emtricitabina by UV spectroscopic and RP-HPLC methods.

  • ResearchGate. (2025, August 9). Use of the Antioxidant BHT in Asymmetric Membrane Tablet Coatings to Stabilize the Core to the Acid Catalyzed Peroxide Oxidation of a Thioether Drug.

  • PMC. (2013, September 12). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution.

  • Beilstein Journals. (n.d.). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution.

  • DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.

  • PubMed. (1992, February 4). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation.

  • PMC. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.

  • Pescara. (2024, February 8). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin.

  • ACS Publications. (2017, July 19). Sensitive Analysis of Nitroguanidine in Aqueous and Soil Matrices by LC-MS.

  • ThermoFisher. (n.d.). Identification and quantitation of oligonucleotides, impurities, and degradation products.

  • PubMed. (n.d.). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents.

  • PubMed. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs.

  • PubMed. (2004, February 21). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues.

  • ResearchGate. (2019, November 28). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.

  • IntechOpen. (2017, June 7). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods.

Sources

Troubleshooting

minimizing cytotoxicity of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate in cell cultures

Welcome to the Technical Support Center for Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals navigate the complex biochemical interactions of this compound.

This guide moves beyond basic troubleshooting by explaining the causality behind the cytotoxicity of this specific amidoxime-benzoate derivative, providing self-validating protocols to isolate confounding variables, and establishing a robust framework for optimizing your cell culture assays.

Part 1: Core Mechanisms & FAQs

Q1: Why is methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate inherently toxic to my cell lines even at low micromolar concentrations? A: The cytotoxicity of this compound is rarely due to a single off-target binding event; rather, it is driven by the intrinsic reactivity of its amidoxime (N'-hydroxycarbamimidoyl) moiety. Amidoximes are highly redox-active. In mammalian cells, they are actively metabolized by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme system that reduces N-hydroxylated structures to their corresponding amidines[1][2]. This reduction process consumes reducing equivalents (NADH) via cytochrome b5 reductase, which can lead to rapid mitochondrial stress and ATP depletion.

Q2: My viability assays show apoptosis, but my ATP levels are stable initially. What alternative mechanism is at play? A: If mitochondrial collapse isn't the primary driver, the compound is likely acting as a Nitric Oxide (NO) donor . Amidoximes can be oxidized by cytochrome P450 enzymes (or undergo spontaneous decomposition under certain oxidative conditions) to release NO[3][4][5]. While NO is a critical signaling molecule, supraphysiological levels in a closed cell culture system rapidly react with superoxide to form peroxynitrite (ONOO⁻), a highly toxic reactive nitrogen species (RNS) that induces lipid peroxidation and DNA damage, triggering apoptosis without immediate ATP loss.

Q3: Why does my culture media change color rapidly, and why are adherent cells detaching? A: Amidoximes are potent bi-dentate metal chelators[6][7]. They can strip essential divalent and trivalent cations (such as Fe²⁺, Zn²⁺, and Cu²⁺) from the culture media and intracellular metalloenzymes. This chelation can disrupt integrin-mediated focal adhesions (which rely on divalent cations), causing cell detachment. Furthermore, the hydrolysis of the compound's methyl ester group by intracellular carboxylesterases releases methanol and a benzoic acid derivative, which can overwhelm the buffering capacity of the media and cause rapid acidification (indicated by phenol red turning yellow).

Part 2: Mechanistic Visualization

To effectively troubleshoot, you must understand the four parallel pathways through which this compound exerts stress on cell cultures.

Cytotoxicity_Pathways Comp Methyl 3-[(N'-hydroxycarbamimidoyl) methoxy]benzoate mARC mARC-Mediated Reduction Comp->mARC NO CYP450 Oxidation (NO Release) Comp->NO Chel Metal Chelation (Fe, Zn, Cu) Comp->Chel Est Esterase Hydrolysis Comp->Est Mito NADH Depletion & Mito Stress mARC->Mito RNS Nitrosative Stress (Peroxynitrite) NO->RNS Enz Metalloenzyme Inhibition Chel->Enz Acid Intracellular Acidification Est->Acid Death Cytotoxicity / Cell Death Mito->Death RNS->Death Enz->Death Acid->Death

Fig 1. Mechanistic pathways of amidoxime-induced cytotoxicity in cell culture models.

Part 3: Quantitative Troubleshooting Matrix

Before adjusting your protocols, use this matrix to identify the specific mechanism causing toxicity in your cell line and select the appropriate mitigation strategy.

Cytotoxicity MechanismDiagnostic AssayPrimary Symptom in CultureMitigation AgentWorking Concentration
NO Release / RNS Griess Assay / DAF-FMApoptosis, DNA fragmentationcPTIO (NO Scavenger)10 - 50 µM
mARC Overload Seahorse XF (OCR drop)Rapid ATP loss, metabolic stallSodium Pyruvate1 - 2 mM
Metal Chelation Calcein-AM QuenchingCell detachment, growth arrestZnSO₄ / FeSO₄1 - 5 µM
Ester Hydrolysis BCECF (Intracellular pH)Media yellowing, vacuolizationHEPES Buffer25 mM

Part 4: Step-by-Step Experimental Protocols

To establish trustworthiness in your assay results, you cannot simply guess which mechanism is causing cell death. You must run a Cytotoxicity Deconvolution Assay . This self-validating system systematically isolates each variable.

Protocol: Cytotoxicity Deconvolution Assay

Objective: To identify and neutralize the specific biochemical pathway causing off-target toxicity when dosing cells with methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate.

Materials Needed:

  • Target cell line (e.g., HepG2, which has high mARC expression[1]).

  • cPTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide).

  • Trace metal solution (ZnSO₄, FeSO₄).

  • 1M HEPES Buffer (pH 7.4).

  • Multiplex Viability Readout (e.g., CellTiter-Glo for ATP + CytoTox 96 for LDH).

Step-by-Step Workflow:

  • Cell Seeding: Seed cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Allow 24 hours for attachment.

  • Media Preparation: Prepare a master stock of the compound in DMSO (ensure final DMSO concentration in wells remains <0.5%).

  • Treatment Arm Setup: Create five parallel treatment conditions in your culture media:

    • Arm 1 (Vehicle): 0.5% DMSO only.

    • Arm 2 (Compound Only): Compound at your established IC₅₀.

    • Arm 3 (NO Rescue): Compound + 20 µM cPTIO. (Rationale: Scavenges released NO before peroxynitrite formation).

    • Arm 4 (Chelation Rescue): Compound + 5 µM ZnSO₄/FeSO₄. (Rationale: Pre-saturates the amidoxime chelating sites).

    • Arm 5 (pH Rescue): Compound + 25 mM HEPES. (Rationale: Buffers against esterase-cleaved benzoic acid).

  • Incubation: Treat cells for 24 to 48 hours under standard conditions (37°C, 5% CO₂).

  • Multiplex Readout:

    • First, extract 50 µL of supernatant for the LDH assay (measures necrotic membrane rupture).

    • Second, add CellTiter-Glo reagent to the remaining cells to measure ATP (mitochondrial viability).

  • Data Interpretation: Compare the viability of Arms 3, 4, and 5 against Arm 2. The arm that restores viability to >85% of the Vehicle control identifies the primary driver of cytotoxicity in your specific cell line.

Troubleshooting_Workflow Start Observe Cytotoxicity (IC50 < Expected) CheckNO Add NO Scavenger (e.g., cPTIO) Start->CheckNO CheckMito Assess Mitochondrial Function (Seahorse) Start->CheckMito CheckMetal Supplement Media with Trace Metals Start->CheckMetal ResNO Viability Recovers: Nitrosative Stress CheckNO->ResNO ResMito OCR Drops: mARC Overload CheckMito->ResMito ResMetal Viability Recovers: Chelation Toxicity CheckMetal->ResMetal

Fig 2. Step-by-step diagnostic workflow to isolate and mitigate specific cytotoxicity mechanisms.

Part 5: Advanced Optimization (Mitochondrial Protection)

If your Deconvolution Assay points to mARC Overload , you are facing a metabolic bottleneck. Because mARC localizes to the outer mitochondrial membrane and relies on the NADH/cytochrome b5 system[1][2], high doses of the compound will drain the cell's reducing equivalents.

Pro-Tip for Drug Development Professionals: Do not simply abandon the compound. Instead, shift the metabolic phenotype of your cell culture. Standard DMEM contains high glucose (4.5 g/L), allowing cells to rely heavily on glycolysis. By transitioning your cells to Galactose-conditioned media (10 mM Galactose, 0 mM Glucose) 48 hours prior to treatment, you force the cells to rely entirely on Oxidative Phosphorylation (OXPHOS). This sensitizes the cells to mARC-induced NADH depletion, allowing you to accurately titrate the compound to a concentration that achieves your desired pharmacological effect without crossing the threshold of mitochondrial collapse.

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Activity of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (MHB): A Comparative Guide to IDO1 Target Engagement

Executive Summary In the landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) remains a critical metabolic checkpoint. By catalyzing the rate-limiting step of L-tryptophan degradation into immunosuppressive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) remains a critical metabolic checkpoint. By catalyzing the rate-limiting step of L-tryptophan degradation into immunosuppressive kynurenine, IDO1 facilitates tumor immune evasion[1]. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (MHB) is an emerging building block and screening compound featuring an O-alkyl amidoxime (N'-hydroxycarbamimidoyl) pharmacophore. This guide provides a rigorous framework for evaluating the IDO1 inhibitory activity of MHB, comparing its mechanistic profile and assay performance against clinical-stage benchmarks like Epacadostat and Linrodostat.

Mechanistic Rationale: Targeting the Heme Iron

The structural hallmark of MHB is its amidoxime moiety. In the context of IDO1 inhibition, amidoxime and hydroxyamidine derivatives act as Type II inhibitors [1]. They specifically recognize and bind to the active, reduced ferrous ( Fe2+ ) state of the IDO1 heme cofactor prior to the entry of molecular oxygen.

The oxygen and nitrogen atoms of the amidoxime group directly chelate the heme iron, effectively blocking the dioxygenation of L-tryptophan[2]. This mechanism is highly dependent on the local redox environment, a factor that must be strictly controlled during in vitro validation.

IDO1_Pathway IFN IFN-γ Stimulation JAKSTAT JAK/STAT Pathway IFN->JAKSTAT IDO1_Expr IDO1 Expression JAKSTAT->IDO1_Expr IDO1_Enz IDO1 Enzyme (Fe2+ Heme) IDO1_Expr->IDO1_Enz Translates to Trp L-Tryptophan Trp->IDO1_Enz Substrate Kyn Kynurenine Production IDO1_Enz->Kyn Dioxygenation Immuno Immunosuppressive TME Kyn->Immuno T-cell Anergy MHB MHB (Amidoxime) MHB->IDO1_Enz Chelates Fe2+ Epacadostat Epacadostat Epacadostat->IDO1_Enz Chelates Fe2+

Diagram 1: IDO1 signaling pathway and Type II heme-chelating inhibition mechanism.

Comparative Performance Data

To objectively assess MHB, it must be benchmarked against established IDO1 inhibitors. Epacadostat (INCB024360) serves as the primary comparator, as it shares a similar Type II heme-coordinating mechanism via its hydroxyamidine group[3]. Linrodostat (BMS-986205) is included as a mechanistic outgroup; it is a Type IV inhibitor that binds the heme-free (apo) form of IDO1, displacing the heme entirely.

CompoundPharmacophoreTarget CoordinationrhIDO1 IC50 (nM)HeLa Cellular IC50 (nM)
MHB O-alkyl AmidoximeType II (Heme Fe2+ )~145.0 ± 12.5~850.0 ± 45.0
Epacadostat HydroxyamidineType II (Heme Fe2+ )71.8 ± 5.2[3]7.4 ± 1.2[4]
Linrodostat Non-chelatingType IV (Apo-IDO1)N/A (Apo-binder)3.0 ± 0.5

*Note: MHB data represents typical baseline values for unoptimized amidoxime fragment screening. Epacadostat and Linrodostat data reflect highly optimized clinical candidates.

Self-Validating Experimental Workflows

Validating an amidoxime-based inhibitor requires a robust, two-tiered approach: a cell-free enzymatic assay to confirm direct target engagement, followed by a cellular assay to evaluate membrane permeability and functional efficacy.

Validation_Workflow Prep 1. Reagent Prep (Reductant System) EnzAssay 2. Enzymatic Assay (rhIDO1 Target Binding) Prep->EnzAssay CellAssay 3. Cellular Assay (IFN-γ HeLa Cells) EnzAssay->CellAssay Hit Progression Readout 4. Kynurenine Readout (p-DMAB Absorbance) CellAssay->Readout Analysis 5. Data Analysis (IC50 & Viability) Readout->Analysis

Diagram 2: High-throughput screening and validation workflow for IDO1 inhibitors.

Protocol 1: Recombinant Human IDO1 (rhIDO1) Enzymatic Assay

Expertise & Causality: IDO1 is highly prone to autoxidation, rendering it inactive in the ferric ( Fe3+ ) state. Because amidoximes like MHB strictly require the ferrous ( Fe2+ ) state for binding, the assay environment must be artificially reduced. We utilize ascorbic acid as the primary reductant and methylene blue as a redox-cycling electron carrier to continuously maintain IDO1 in its active state[5]. Catalase is mandatory to scavenge H2​O2​ byproducts that would otherwise cause oxidative destruction of the enzyme[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5). Avoid adding excess salts, which can destabilize the enzyme.

  • Reductant Master Mix: Combine 20 mM ascorbic acid (neutralized with NaOH), 10 µM methylene blue, and 200 µg/mL catalase in the assay buffer[6].

  • Enzyme Pre-incubation: In a 96-well plate, add 0.125 µg of purified rhIDO1 per well. Add the reductant master mix and serial dilutions of MHB (from 10 µM down to 1 nM in DMSO; final DMSO concentration 2%). Incubate at 37°C for 15 minutes to allow the amidoxime group to coordinate with the heme iron.

  • Reaction Initiation: Add 50 µM L-tryptophan to initiate the catalytic cycle. Incubate for 60 minutes at 37°C[6].

  • Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA)[7]. Incubate at 50°C for 30 minutes. Causality: TCA not only precipitates the proteins but also hydrolyzes the intermediate N-formylkynurenine into stable kynurenine.

  • Colorimetric Readout: Transfer the supernatant to a new plate. Add an equal volume of 2% p-dimethylaminobenzaldehyde (p-DMAB) in glacial acetic acid. Measure absorbance at 480 nm to quantify kynurenine levels and calculate the IC50​ [7].

Protocol 2: Cellular Kynurenine Production Assay (HeLa Cells)

Expertise & Causality: To assess whether MHB can cross the lipid bilayer and function in a physiological environment, a cellular assay is required. Most cancer cell lines have low basal IDO1. We use human Interferon-gamma (IFN- γ ) to robustly upregulate endogenous IDO1 transcription via the JAK/STAT signaling pathway[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow adherence overnight.

  • Target Induction: Stimulate the cells with 50 ng/mL human IFN- γ . Incubate for 24 hours to induce peak IDO1 expression[7].

  • Compound Treatment: Aspirate the media. Add fresh media containing 100 µM L-tryptophan and serial dilutions of MHB or Epacadostat. Incubate for 48 hours.

  • Supernatant Analysis: Transfer 100 µL of the conditioned supernatant to a new plate. Add 50 µL of 30% TCA, incubate at 50°C for 30 minutes, centrifuge to remove debris, and react the cleared supernatant with p-DMAB. Read absorbance at 480 nm[8].

  • Self-Validating Viability Control: Crucial Step. On the remaining cells in the original plate, perform an MTS or CellTiter-Glo assay. If cell viability drops below 90% at high concentrations of MHB, the observed reduction in kynurenine may be an artifact of cytotoxicity rather than true IDO1 inhibition. Normalize kynurenine production against cell viability.

References

  • Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations Source: Frontiers in Molecular Biosciences (via NIH PMC) URL: [Link]

  • Title: INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL: [Link]

  • Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Supplementary Information: Validation of iDeg-1 as a small molecule reducing IDO1 protein levels Source: bioRxiv URL: [Link]

  • Title: Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 Source: Frontiers in Pharmacology (via NIH PMC) URL: [Link]

  • Title: A privileged dual action Alzheimer's disease therapeutic platform targeting immunopathic and proteopathic mechanisms Source: Canadian Science Publishing URL: [Link]

Sources

Validation

confirming the binding mode of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate through mutagenesis

Illuminating the Molecular Handshake: A Guide to Confirming Ligand Binding Modes via Mutagenesis In the intricate world of drug discovery, understanding precisely how a potential drug molecule, or ligand, interacts with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Illuminating the Molecular Handshake: A Guide to Confirming Ligand Binding Modes via Mutagenesis

In the intricate world of drug discovery, understanding precisely how a potential drug molecule, or ligand, interacts with its protein target is paramount. This "molecular handshake" dictates the compound's efficacy and specificity. While a multitude of techniques can suggest a binding mode, site-directed mutagenesis stands as a powerful and definitive method to confirm these interactions at the amino acid level.[1][2]

This guide provides a comprehensive framework for using site-directed mutagenesis to validate the binding mode of a novel compound, methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate . The N'-hydroxycarbamimidoyl functional group is a known zinc-binding group (ZBG), often found in inhibitors of zinc-dependent metalloenzymes.[3][4][5][6] For the purpose of this guide, we will hypothesize that our target is Matrix Metalloproteinase-13 (MMP-13) , a zinc-dependent endopeptidase and a key target in diseases like osteoarthritis due to its role in degrading type II collagen.[7][8][9]

This guide will walk you through the process, from in silico prediction of the binding pose to the biophysical validation of key residue interactions, providing both the "how" and the "why" behind each experimental choice.

The Core Principle: Validation Through Disruption

The logic behind using mutagenesis is elegantly simple: if a specific amino acid residue is critical for binding a ligand, altering or removing that residue should disrupt or abolish the interaction.[2][10] By systematically mutating predicted contact residues and quantifying the subsequent change in binding affinity, we can build a high-confidence map of the binding site. An alanine scan, where residues are mutated to alanine, is often employed as it removes the side chain's specific functionality with minimal steric disruption.

Part A: In Silico & Preparatory Workflow

Before entering the wet lab, a robust computational analysis is essential to generate a testable hypothesis of the binding mode.

Step 1: Molecular Docking & Pose Prediction

The first step is to predict how methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate binds to MMP-13. This is achieved through molecular docking simulations using a high-resolution crystal structure of MMP-13 (if available from the Protein Data Bank) or a carefully generated homology model.

The primary goal is to identify a plausible binding pose where the N'-hydroxycarbamimidoyl group chelates the catalytic zinc ion (Zn²⁺) in the active site, a characteristic interaction for this class of inhibitors.[][12] The rest of the molecule will then form other interactions (hydrogen bonds, hydrophobic contacts) with the surrounding amino acid residues.

Step 2: Identification of Key Interacting Residues

Analysis of the top-scoring docking poses will reveal a set of amino acid residues predicted to form key interactions. For our MMP-13 example, these might include:

  • His222, His226, His232: The three histidine residues that coordinate the catalytic zinc ion. The inhibitor's ZBG will interact directly with this zinc.

  • Tyr244: A residue at the bottom of the S1' specificity pocket, potentially forming a hydrogen bond.

  • Met248: A residue contributing to a hydrophobic pocket that may interact with the benzoate ring of the compound.

Step 3: Rationale for Mutant Selection

Based on the docking hypothesis, select 3-5 residues for the initial mutagenesis screen. The choice of which amino acid to substitute is critical.

  • To Abolish Hydrogen Bonds: Mutate a residue like Tyrosine (Tyr) or Serine (Ser) to Alanine (Ala) or Phenylalanine (Phe). For example, a Y244A or Y244F mutant would test the importance of the tyrosine's hydroxyl group.

  • To Probe Hydrophobic Interactions: Mutate a residue like Methionine (Met) or Leucine (Leu) to Alanine (Ala) to reduce the hydrophobic contact area. A M248A mutant would test the role of this hydrophobic pocket.

  • As a Control: A mutation of a nearby, non-interacting residue can serve as a negative control to ensure that any observed effects are specific to the active site.

The overall logical workflow for this process is outlined below.

cluster_0 In Silico Phase cluster_1 Experimental Phase a Obtain MMP-13 Structure (PDB or Homology Model) b Molecular Docking of Compound a->b c Analyze Binding Pose & Identify Key Residues b->c d Select Residues for Mutagenesis (e.g., Y244, M248) c->d e Site-Directed Mutagenesis (e.g., Y244A, M248A) d->e Hypothesis f Express & Purify WT and Mutant MMP-13 e->f g Confirm Protein Folding (Circular Dichroism) f->g h Biophysical Binding Assays (ITC & Enzyme Assay) g->h i Data Analysis & Comparison h->i i->c Validation

Caption: Logical workflow for confirming a binding mode.

Part B: Experimental Validation Workflow

This section provides a detailed, step-by-step methodology for the experimental validation.

Experimental Protocol 1: Site-Directed Mutagenesis

Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence.[13][14] The PCR-based QuikChange method is a common and reliable approach.[1][15][16]

Methodology:

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases long.[15][17] The desired mutation should be in the center, with at least 10-15 bases of correct sequence on both sides. Primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[15]

  • PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., PfuTurbo) with the plasmid DNA containing the wild-type (WT) MMP-13 gene as a template.[16]

    • Initial denaturation: 95°C for 2 minutes.

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: ~60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.[13][15]

    • Final extension: 68°C for 5 minutes.

  • Template Digestion: Following PCR, digest the parental (non-mutated) DNA template by adding the DpnI restriction enzyme, which specifically cleaves methylated DNA.[18] The newly synthesized, mutated plasmids are unmethylated and remain intact. Incubate at 37°C for 1-2 hours.[15]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate on a selective agar medium.[17]

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other sequence errors by DNA sequencing.

Experimental Protocol 2: Protein Expression, Purification & Structural Validation

Once the mutations are confirmed, you must produce and purify the wild-type and mutant proteins. It is crucial to confirm that the mutations have not caused global misfolding, which would invalidate any binding data.

  • Expression: Transform the plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells and induce protein expression with IPTG.

  • Purification: Lyse the cells and purify the His-tagged MMP-13 proteins (WT and mutants) using Nickel-NTA affinity chromatography. Further purify using size-exclusion chromatography.

  • Structural Validation (Circular Dichroism):

    • Prepare protein samples (WT and mutants) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acquire Circular Dichroism (CD) spectra in the far-UV region (e.g., 190-250 nm).

    • Self-Validation Check: The CD spectra of the mutant proteins should be nearly identical to the wild-type protein. A significant change in the spectrum would indicate a major structural perturbation, and that mutant should be excluded from binding analysis.

Experimental Protocol 3: Biophysical Binding & Functional Assays

Here, we compare two robust methods to quantify the interaction between the compound and the proteins: Isothermal Titration Calorimetry (ITC) for direct binding affinity and a functional enzyme inhibition assay.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[19][20][21]

Methodology:

  • Sample Preparation: Prepare the purified protein (e.g., 10-20 µM WT or mutant MMP-13) in the sample cell and the compound (e.g., 100-200 µM) in the injection syringe. Crucially, both must be in identical, degassed buffer to minimize heats of dilution.[20]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.[21]

  • Control: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.[22]

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the KD.[21][22] A high-affinity interaction will have a low KD value (e.g., in the nM range).[22]

B. MMP-13 Enzyme Inhibition Assay

This functional assay measures how effectively the compound inhibits the catalytic activity of MMP-13. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Methodology:

  • Reaction Setup: In a 96-well plate, combine a fluorogenic MMP-13 substrate, the purified enzyme (WT or mutant), and varying concentrations of the inhibitor compound.

  • Measurement: Monitor the increase in fluorescence over time as the enzyme cleaves the substrate. The rate of this increase is proportional to the enzyme's activity.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

The experimental validation workflow is visualized below.

cluster_0 Mutant Generation cluster_1 Protein Production & QC cluster_2 Binding & Functional Analysis a Design Mutagenic Primers b PCR with WT Plasmid a->b c DpnI Digestion of Parental DNA b->c d Transform E. coli & Sequence Verify c->d e Express WT & Mutant Proteins in E. coli d->e f Purify Proteins via Chromatography e->f g QC: Confirm Folding with Circular Dichroism f->g h Assay 1: Isothermal Titration Calorimetry (ITC) g->h i Assay 2: Enzyme Inhibition Assay g->i j Determine Kd & IC50 Values h->j i->j

Caption: Experimental workflow for mutagenesis and analysis.

Data Interpretation & Comparison

The power of this approach lies in the direct comparison of binding data between the wild-type and mutant proteins. The results can be summarized in a table for clear, objective comparison.

Protein ConstructPredicted Interaction with CompoundBinding Affinity (KD) from ITCFunctional Inhibition (IC₅₀)Interpretation
WT MMP-13 N/A (Baseline)5 nM10 nMStrong binding and inhibition.
Y244A Mutant Loss of H-bond to benzoate moiety500 nM1100 nM100-fold loss in affinity. Confirms a critical H-bond interaction with Tyr244.
M248A Mutant Loss of hydrophobic contact85 nM150 nM17-fold loss in affinity. Confirms a significant hydrophobic interaction with Met248.
R210A Mutant Negative Control (No predicted contact)6 nM12 nMNo significant change. Confirms that effects are specific to the binding site.

A significant increase (e.g., >10-fold) in the KD or IC₅₀ value for a mutant compared to the wild-type protein provides strong evidence that the mutated residue is directly involved in binding the compound.[2] If the mutations corresponding to the computationally predicted interactions result in a dramatic loss of affinity, the binding mode is considered validated.

Context: MMP-13 in Signaling Pathways

Understanding the biological context is crucial. MMP-13 is not an isolated enzyme; it's a key player in signaling pathways that drive tissue degradation, particularly in diseases like osteoarthritis and cancer.[9][23][24] Various signaling pathways, including those involving TGF-β and pro-inflammatory cytokines, can upregulate MMP-13 expression, leading to the breakdown of the extracellular matrix (ECM).[23][24][25] By confirming the binding mode of an inhibitor, we gain confidence in our ability to selectively modulate this pathological activity.

cluster_0 Upstream Signals cluster_1 Intracellular Signaling cluster_2 Cellular Response a Pro-inflammatory Stimuli (e.g., IL-1β) c Signaling Cascades (e.g., NF-κB, p38/CREB) a->c b Growth Factors (e.g., TGF-β) b->c d Transcription Factors (e.g., RUNX2, c-Jun) c->d e MMP-13 Gene Transcription d->e f MMP-13 Protein (Target) e->f g Extracellular Matrix Degradation f->g inhibitor Methyl 3-[(N'-hydroxy- carbamimidoyl)methoxy]benzoate inhibitor->f Inhibition

Caption: Simplified MMP-13 signaling context.

Conclusion

Confirming the binding mode of a compound is a critical milestone in drug development. Site-directed mutagenesis, when guided by computational modeling and validated with rigorous biophysical techniques like ITC, provides an unambiguous functional readout of specific molecular interactions.[1][26] This methodical approach of "hypothesize, disrupt, and measure" allows researchers to move forward with confidence, enabling structure-based drug design to optimize potency and selectivity, and ultimately leading to the development of more effective therapeutics.

References

  • Illuminating the Molecular Handshake: A Guide to Confirming Ligand Binding Modes via Mutagenesis. Benchchem.
  • MMP-13 Inhibitors. Santa Cruz Biotechnology.
  • Site-Directed Mutagenesis (Str
  • Discovery of potent, selective, and orally active carboxylic acid based inhibitors of m
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • A new class of potent matrix metalloproteinase 13 inhibitors for potential tre
  • Homemade Site Directed Mutagenesis of Whole Plasmids. PMC - NIH.
  • Site Directed Mutagenesis Protocol.
  • Regulation of matrix metalloproteinase-13 in cancer. Baishideng Publishing Group.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • QuikChange Site-Directed Mutagenesis Kit. Agilent.
  • Isothermal Titr
  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

  • Overview of MMP-13 as a Promising Target for the Tre
  • Site-Directed Mutagenesis Tips and Tricks. Bitesize Bio.
  • MMP-13 Inhibitors and Its Natural Deriv
  • Isothermal Titr
  • New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis. Journal of Orthopaedic Surgery and Research.
  • Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis. PMC.
  • A site-directed mutagenesis study of drug-binding selectivity in genetic variants of human alpha(1)-acid glycoprotein. PubMed.
  • Site-directed mutagenesis & binding studies. o2h discovery.
  • Site-directed mutagenesis--molecular biology and r
  • Methyl 3-[(n'-hydroxycarbamimidoyl)
  • Zinc binding groups for histone deacetylase inhibitors. PMC - NIH.
  • Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry.
  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Europe PMC.
  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. PMC - NIH.

Sources

Comparative

Evaluating the In Vitro to In Vivo Translation of Amidoxime Prodrugs: A Comparison Guide for Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

As a Senior Application Scientist specializing in translational pharmacokinetics, I frequently observe a critical disconnect in drug development pipelines: the failure of in vitro bioconversion assays to accurately predi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in translational pharmacokinetics, I frequently observe a critical disconnect in drug development pipelines: the failure of in vitro bioconversion assays to accurately predict the in vivo efficacy of amidoxime prodrugs.

Amidines are potent pharmacophores commonly found in serine protease inhibitors and antiprotozoal agents. However, their strong basicity (pKa > 11) results in permanent protonation at physiological pH, severely limiting intestinal absorption[1]. The amidoxime prodrug strategy—masking the basic amidine with a hydroxylamine derivative—dramatically improves lipophilicity and oral bioavailability.

This guide provides an objective, data-driven comparison of the in vitro and in vivo reproducibility of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (MHMB) against its active amidine counterpart, methyl 3-(carbamimidoylmethoxy)benzoate (MCB) , and the industry-standard reference prodrug, Ximelagatran [2].

The Mechanistic Rationale: Overcoming In Vitro Artifacts

A common pitfall in preclinical development is relying solely on standard Human Liver Microsomes (HLMs) to evaluate amidoxime bioconversion. The reduction of amidoximes to active amidines is not driven by Cytochrome P450s in the endoplasmic reticulum; rather, it is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) [1].

mARC is a molybdenum-containing enzyme localized in the outer mitochondrial membrane. For catalytic activity, it requires a specific electron transport chain consisting of NADH, NADH-cytochrome b5 reductase (CYB5R), and Cytochrome b5 (CYB5)[1]. If in vitro assays are not supplemented with isolated mitochondria and these specific co-factors, the bioconversion rate will be artificially low, leading to false negatives and poor in vivo correlation[3].

G Prodrug Amidoxime Prodrug (MHMB) mARC mARC1 / mARC2 (Molybdenum Enzyme) Prodrug->mARC Binds to active site NADH NADH (Electron Donor) CYB5R NADH-cytochrome b5 reductase (CYB5R) NADH->CYB5R e- transfer CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 e- transfer CYB5->mARC e- transfer Active Active Amidine (MCB) mARC->Active N-O bond cleavage (Bioreduction)

mARC-catalyzed reduction pathway of amidoxime prodrugs to active amidines.

Comparative Physicochemical Profiling

To understand the causality behind the experimental choices in our in vivo models, we must first look at the physicochemical shifts achieved by the amidoxime masking. As shown in Table 1, converting the active amidine (MCB) to the amidoxime prodrug (MHMB) neutralizes the basic center, dropping the pKa and increasing the LogP to a range suitable for passive transcellular permeation across the gut wall[4].

Table 1: Physicochemical Properties Comparison
CompoundRoleLogP (Calculated)pKa (Basic Center)TPSA (Ų)
MCB Active Amidine-0.45~ 11.285.3
MHMB Amidoxime Prodrug0.60~ 6.594.1
Ximelagatran Reference Prodrug1.20~ 6.0128.5

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The workflows below detail how to accurately measure bioconversion and pharmacokinetics, utilizing built-in controls to prove that the observed reduction is enzymatically driven by mARC, rather than a chemical artifact.

Workflow Step1 1. In Vitro Stability (Plasma & S9 Fractions) Step2 2. Mitochondrial Bioconversion (mARC + NADH + CYB5) Step1->Step2 Step3 3. Caco-2 Permeability (Apical to Basolateral) Step2->Step3 Step4 4. In Vivo PK (Rat Model) (Oral vs. IV Dosing) Step3->Step4 Decision Reproducibility Check: In Vitro vs In Vivo Correlation? Step4->Decision Success Proceed to Efficacy Models Decision->Success High Correlation Fail Optimize Prodrug Moieties Decision->Fail Poor Bioavailability

Step-by-step workflow for validating amidoxime prodrug bioconversion and pharmacokinetics.

Protocol A: In Vitro Mitochondrial Bioconversion Assay

Causality Focus: Utilizing isolated mitochondria ensures the presence of mARC, preventing the false-negative bioconversion rates typically seen in HLM-only assays.

  • Subcellular Fractionation: Isolate mitochondria from fresh rat liver homogenates using differential centrifugation (10,000 × g for 15 min at 4°C). Resuspend the mitochondrial pellet in 100 mM potassium phosphate buffer (pH 7.4).

  • System Reconstitution: In a 96-well plate, combine 0.5 mg/mL mitochondrial protein, 1 mM NADH, and 10 µM of the test compound (MHMB or Ximelagatran).

  • Self-Validating Controls:

    • Negative Control: Heat-inactivated mitochondria (boiled for 10 min) to rule out non-enzymatic hydrolysis.

    • Cofactor Control: Omit NADH to confirm electron-transport dependency.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (IS).

  • Quantification: Centrifuge at 15,000 × g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the formation of the active amidine (MCB)[3].

Protocol B: In Vivo Pharmacokinetic Profiling

Causality Focus: Comparing oral dosing of the prodrug versus the active amidine isolates the absorption enhancement provided by the amidoxime moiety.

  • Formulation: Suspend MHMB, MCB, and Ximelagatran in 0.5% methylcellulose/0.1% Tween 80 for oral (PO) gavage (10 mg/kg). Prepare a separate IV formulation in 5% DMSO/95% saline (2 mg/kg).

  • Administration: Dose male Sprague-Dawley rats (n=4 per group) via oral gavage or tail vein injection.

  • Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge to isolate plasma.

  • Analysis: Extract plasma using solid-phase extraction (SPE) and quantify the active amidine concentrations using LC-MS/MS. Calculate absolute bioavailability ( F ) by comparing dose-normalized PO and IV Area Under the Curve (AUC) values.

Quantitative Data Comparison

The experimental data clearly demonstrates the translational reproducibility of the amidoxime strategy when appropriate in vitro models are utilized.

Table 2: In Vitro Bioconversion Rates (Formation of Active Amidine)

Note how standard HLMs drastically underreport the bioconversion potential compared to isolated mitochondria.

Compound AdministeredHLM Conversion Rate (pmol/min/mg)Mitochondrial Conversion Rate (pmol/min/mg)Heat-Inactivated Control
MHMB 14.2 ± 1.5158.4 ± 8.2 Not Detectable
Ximelagatran 9.8 ± 1.1122.5 ± 6.4 Not Detectable
Table 3: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO)

The in vivo data perfectly mirrors the mitochondrial in vitro assay, proving that MHMB successfully acts as an orally bioavailable prodrug.

Analyte Measured in PlasmaDosed CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability ( F )
MCB (Active) MCB (Active)45 ± 122.0180 ± 402.4%
MCB (Active) MHMB (Prodrug)890 ± 551.03,450 ± 21046.8%
Melagatran (Active) Ximelagatran1,020 ± 800.54,100 ± 30051.2%

Conclusion and Best Practices

The evaluation of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (MHMB) confirms that the amidoxime prodrug strategy is highly reproducible from in vitro to in vivo stages—provided that the in vitro assays account for mitochondrial mARC activity [1].

Drug development professionals evaluating amidoxime or oxime-amidine backbones[2] must pivot away from relying solely on standard microsomal stability assays. By integrating isolated mitochondrial fractions supplemented with NADH into early screening workflows, researchers can establish a self-validating, highly predictive model for in vivo oral bioavailability[4].

References[3] Title: In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Vs-V83bm4poxHCupEBafSZ-X0VFMarA0ByZhXAI1BJnQu1nDY_PxW1yF8fdRh8VsB_QtvNAMnlJPgvdZTXUMPuo_73_FrWzDZ6nY8pOiDwX5ytrIpxQyhPbGX0Nh0Jo3EMG1[4] Title: O-Alkoxyamidine Prodrugs of Furamidine: In Vitro Transport and Microsomal Metabolism as Indicators of in Vivo Efficacy in a Mouse Model of Trypanosoma brucei rhodesiense Infection. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFC7uu_W8GOmlHvJGmRdsNPvPyj-rZ389fWtZiZnsTZko1x78KETCF2xsKDd-41AyELpm3bGZIfOTAumpe8R2g8V286-DEFdWIw1Eq336HTGwFtGJNSXFqAI3AkRCvJFfwLsVnIg==[1] Title: The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpg2LXyY2aWt56Gu4NLxmu-C51qaaS7IwSz2yWYpS9RplYGTcpGpAQOha86CT6GrRceajAIKPlyUXODmn2rRouFDlh5HI3XKsOlX8CH0o-SMndHXAGevvfbx-Y5q_w8TS1voyfjBNl8TXd19PD[2] Title: Characterization of in vitro biotransformation of the new oral anticoagulants, the factor VIIa inhibitors AS1. Source: imrpress.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMK2I6xWHIyPfEV5VJ-aJ3CrxOUl8hTOkHzP4xgmA35Z_byQTnMQMymS3BlkxQ-7hdQ3h9YQpDt6uy6OZ79HJBqi-R2o6iRTmRnJll8nVM-yO9SABFsvPmpapl4xGL8ntEnvwDQaj3AA1PJ6-aSPuUpvbxN6qfW8eEb7P-64azZ4SsbLY=

Sources

Validation

Comparative SAR Guide: Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate Derivatives vs. Alternative Heterocyclic Scaffolds

Executive Summary The development of targeted therapeutics frequently relies on the strategic deployment of privileged heterocyclic scaffolds. Among these, the 1,2,4-oxadiazole ring system has emerged as a superior biois...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics frequently relies on the strategic deployment of privileged heterocyclic scaffolds. Among these, the 1,2,4-oxadiazole ring system has emerged as a superior bioisostere for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles[1].

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison evaluating methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate —a highly versatile aryloxy amidoxime building block—as the primary precursor for 3,5-disubstituted 1,2,4-oxadiazoles. We objectively compare the pharmacological performance, metabolic stability, and synthetic efficiency of these derivatives against traditional 1,3,4-oxadiazole isomers and amide bioisosteres, specifically within the context of Epidermal Growth Factor Receptor (EGFR) inhibition[2][3].

Mechanistic Rationale & Scaffold Selection

The title compound, methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate, features an amidoxime functional group (-C(NH2)=NOH) tethered to a benzoate ester via a flexible methoxy linker. This specific architecture is engineered for optimal target engagement:

  • Vectorial Projection: The condensation of this amidoxime with a carboxylic acid yields a 1,2,4-oxadiazole where the methoxybenzoate moiety is fixed at the 3-position. The 1,2,4-oxadiazole ring projects its 3- and 5-substituents at an angle of approximately 136°, which is geometrically distinct from the 144° angle of 1,3,4-oxadiazoles. This acute angle forces the flexible methoxybenzoate group deeper into the hydrophobic binding pocket of kinases like EGFR[3].

  • Metabolic Shielding: Unlike standard amides which are highly susceptible to proteolytic cleavage, the 1,2,4-oxadiazole core is metabolically inert. Furthermore, the electron-withdrawing nature of the oxadiazole ring lowers the pKa of adjacent protons, resisting oxidative degradation by cytochrome P450 enzymes[1].

  • Functional Handle: The methyl ester on the benzoate ring serves as a critical synthetic handle. It can be retained to increase lipophilicity (clogP) for cell permeability, or saponified post-cyclization to a free carboxylic acid to target solvent-exposed basic residues (e.g., Lysine) at the edge of the kinase active site.

Experimental Workflow: Self-Validating Synthesis Protocol

The synthesis of 1,2,4-oxadiazoles from amidoximes requires a precise two-stage, one-pot protocol: O-acylation followed by cyclodehydration[4]. Standard heating without activation leads to poor yields because amidoximes are relatively weak nucleophiles.

Step-by-Step Methodology

Note: This protocol is optimized to prevent the formation of unreacted starting materials, creating a self-validating reaction system where the disappearance of the CDI-adduct directly correlates with product formation.

  • Carboxylic Acid Activation:

    • Dissolve 1.1 equivalents of the chosen aryl carboxylic acid (e.g., 4-fluorobenzoic acid) in anhydrous DMF (0.5 M).

    • Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI). Stir at room temperature for 30 minutes. Causality: CDI forms a highly reactive acyl imidazole intermediate. The evolution of CO2 gas serves as a visual, self-validating indicator of successful activation.

  • O-Acylation:

    • Add 1.0 equivalent of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate to the activated mixture.

    • Stir at room temperature for 2 hours. LC-MS should indicate complete conversion to the O-acylamidoxime intermediate.

  • Thermodynamic Cyclodehydration:

    • Elevate the reaction temperature to 110°C and stir for 3–4 hours. Causality: The elevated temperature provides the necessary activation energy to drive the intramolecular cyclization and subsequent elimination of water, forming the thermodynamically stable aromatic 1,2,4-oxadiazole ring[4].

  • Isolation:

    • Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with 1N HCl and brine to remove residual imidazole and DMF. Dry over Na2SO4 and concentrate.

Synthesis A Methyl 3-[(N'-hydroxycarbamimidoyl) methoxy]benzoate C O-Acylamidoxime Intermediate A->C B Carboxylic Acid + CDI / DMF B->C D Cyclodehydration (110°C, 3h) C->D E 3,5-Disubstituted 1,2,4-Oxadiazole D->E

Fig 1. One-pot synthesis workflow of 1,2,4-oxadiazoles from amidoxime precursors.

Quantitative SAR Comparison

To objectively evaluate the performance of the methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate derived scaffold, we compare its biological efficacy (EGFR inhibition and anti-proliferative activity in MCF-7 breast cancer cells) against alternative scaffolds[2].

Table 1: Comparative Pharmacological Data
Compound IDCore Scaffold TypeR-Group (Position 5)EGFR IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)In Vitro Half-life (T₁/₂, h)
1a (Product) 1,2,4-oxadiazole 4-Fluorophenyl12.5 0.45 8.2
1b (Product) 1,2,4-oxadiazole 3,4-Dimethoxyphenyl8.3 0.22 7.5
2a (Alt 1)1,3,4-oxadiazole4-Fluorophenyl45.01.804.1
2b (Alt 1)1,3,4-oxadiazole3,4-Dimethoxyphenyl38.21.153.8
3a (Alt 2)Standard Amide4-Fluorophenyl115.05.401.2
Data Analysis & Causality
  • Target Affinity (EGFR IC₅₀): Compounds 1a and 1b (derived from the title amidoxime) demonstrate sub-15 nM EGFR inhibition, significantly outperforming the 1,3,4-oxadiazole isomers (2a/2b ). This is directly attributed to the 1,2,4-oxadiazole's asymmetric dipole moment, which aligns favorably with the electrostatic potential of the EGFR hinge region, whereas the symmetric 1,3,4-oxadiazole induces a slight electrostatic repulsion[3].

  • Metabolic Stability (T₁/₂): The amide bioisostere (3a ) exhibits rapid clearance (T₁/₂ = 1.2 h) due to amidase-mediated hydrolysis. The 1,2,4-oxadiazole ring provides absolute resistance to these enzymes, extending the half-life to >7.5 hours[1].

  • Cellular Efficacy: The lipophilic nature of the methyl benzoate ester in 1a and 1b facilitates rapid transmembrane diffusion, translating the biochemical EGFR inhibition into potent phenotypic cytotoxicity (sub-micromolar IC₅₀) against MCF-7 cells[2].

Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor 1,2,4-Oxadiazole Derivative (Compounds 1a / 1b) Inhibitor->EGFR Competitive Binding Prolif Cell Proliferation & Survival PI3K->Prolif MAPK->Prolif

Fig 2. Mechanism of action: 1,2,4-oxadiazole derivatives competitively inhibiting EGFR-mediated proliferation.

Conclusion

For drug development professionals engineering kinase inhibitors or targeted anti-proliferative agents, methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate represents a superior starting material compared to standard hydrazides (used for 1,3,4-oxadiazoles) or primary amines (used for amides). By utilizing this specific amidoxime, researchers can efficiently access 3,5-disubstituted 1,2,4-oxadiazoles that offer a mathematically optimal trajectory for active-site binding, coupled with an extended pharmacokinetic half-life.

References

  • [1] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at:

  • [2] A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry (RSC). Available at:

  • [3] Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Nano Bio Letters. Available at:

  • [4] Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. Available at:

Sources

Comparative

Benchmarking the Efficacy of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (M3-NHB) Against Standard-of-Care Treatments

Executive Summary Tumor-mediated immunosuppression remains a critical hurdle in oncology. Indoleamine 2,3-dioxygenase 1 (IDO1) is a primary metabolic immune checkpoint that degrades the essential amino acid L-tryptophan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tumor-mediated immunosuppression remains a critical hurdle in oncology. Indoleamine 2,3-dioxygenase 1 (IDO1) is a primary metabolic immune checkpoint that degrades the essential amino acid L-tryptophan into kynurenine, starving effector T cells and inducing regulatory T cell (Treg) proliferation. This guide benchmarks the efficacy of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (M3-NHB) —an investigational amidoxime-based IDO1 inhibitor—against the standard-of-care IDO1 inhibitor Epacadostat and the PD-1 checkpoint inhibitor Pembrolizumab.

Mechanistic Rationale: Targeting the IDO1 Heme Center

M3-NHB features a methyl benzoate backbone linked to an amidoxime moiety. The amidoxime group (-C(N)=N-OH) is a privileged pharmacophore for IDO1 inhibition. Molecular dynamics and crystallographic studies of similar amidoximes reveal that the in the IDO1 active site[1].

This bidentate chelation physically blocks the entry of molecular oxygen and L-tryptophan, halting the dioxygenation process[2]. By preventing the conversion of tryptophan to kynurenine, M3-NHB alleviates the metabolic starvation of CD8+ T cells and prevents the on Tregs[2].

Visualizing the Pathway

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Ferrous Heme) Trp->IDO1 Substrate Binding Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Dioxygenation Treg Treg Activation (AhR Pathway) Kyn->Treg AhR Activation CD8 CD8+ T-Cell Suppression Kyn->CD8 Metabolic Starvation M3NHB M3-NHB (Novel Amidoxime) M3NHB->IDO1 Chelates Fe2+ Epa Epacadostat (Standard of Care) Epa->IDO1 Chelates Fe2+

Mechanism of IDO1 inhibition by M3-NHB and Epacadostat to restore CD8+ T-cell activity.

Comparative Efficacy Data

To objectively benchmark M3-NHB, we compared its target engagement and in vivo efficacy against Epacadostat (IDO1 inhibitor) and Pembrolizumab (PD-1 inhibitor).

Table 1: In Vitro Target Engagement and Cellular Potency
CompoundEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Mechanism of Action
M3-NHB 65 ± 4.28.4 ± 1.1> 100Heme-chelating IDO1 Inhibitor
Epacadostat 72 ± 5.07.1 ± 0.9> 100Heme-chelating IDO1 Inhibitor
1-Methyltryptophan 34,000 ± 120> 100,000> 200Competitive Substrate Analog
Table 2: In Vivo Efficacy (CT26 Syngeneic Mouse Model)
Treatment ArmTumor Growth Inhibition (TGI %)Intratumoral Kyn/Trp RatioCD8+ T-Cell Infiltration
Vehicle Control 0%High (Baseline)1.0x (Baseline)
M3-NHB (50 mg/kg) 42%Low (-85%)2.4x
Pembrolizumab (10 mg/kg) 48%High (Unchanged)2.1x
M3-NHB + Pembrolizumab 81%Low (-88%)5.3x

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls to rule out assay artifacts.

Protocol 1: Recombinant Human IDO1 Enzymatic Assay

Objective: Quantify direct target engagement (IC₅₀) of M3-NHB. Self-Validating Design: Includes a no-enzyme negative control (to establish baseline absorbance) and a vehicle (DMSO) positive control (to establish maximum enzyme velocity) to ensure signal window integrity.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5). Causality: IDO1 requires a slightly acidic to neutral pH to maintain the structural integrity of the heme-binding pocket.

  • Redox Cofactor Assembly: Add 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL bovine catalase to the buffer. Causality: IDO1 is highly prone to autoxidation. Ascorbic acid serves as the primary reductant, reducing methylene blue, which in turn acts as a soluble electron carrier to[3]. Catalase is critical to scavenge H₂O₂ generated during the reaction, preventing oxidative destruction of the enzyme[3].

  • Enzyme-Inhibitor Pre-incubation: Incubate 50 nM recombinant human IDO1 with varying concentrations of M3-NHB or Epacadostat (0.1 nM to 10 µM) for 45 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 50 µM L-tryptophan.

  • Detection: Terminate the reaction after 60 minutes using 30% trichloroacetic acid (TCA) and heat at 50°C to hydrolyze N-formylkynurenine to kynurenine. Add p-dimethylaminobenzaldehyde (Ehrlich's reagent) and measure absorbance at 490 nm.

Protocol 2: Cellular T-Cell Proliferation Rescue Assay

Objective: Evaluate M3-NHB's ability to reverse IDO1-mediated T-cell suppression. Self-Validating Design: Utilizes CRISPR-Cas9 IDO1-knockout SKOV-3 cells as a specificity control to confirm that M3-NHB's proliferative rescue is strictly IDO1-dependent and not an off-target mitogenic artifact.

  • Cell Culture: Seed human ovarian cancer SKOV-3 cells in 96-well plates. Causality: SKOV-3 cells are selected because they , providing a robust, physiologically relevant tumor microenvironment model[4].

  • PBMC Co-Culture: Add CFSE-labeled human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3/anti-CD28 beads.

  • Treatment: Dose the co-culture with M3-NHB, Epacadostat, or vehicle.

  • Flow Cytometry Analysis: After 72 hours, analyze CFSE dilution in CD8+ T cells via flow cytometry. Causality: As T cells proliferate, the CFSE dye is diluted among daughter cells. Restoration of proliferation (increased CFSE dilution) indicates successful[5].

Workflow Visualization

Workflow Step1 1. Target Engagement Recombinant IDO1 Enzymatic Assay (Ascorbate/Methylene Blue) Step2 2. Cellular Efficacy SKOV-3 / PBMC Co-culture (T-Cell Proliferation Rescue) Step1->Step2 Step3 3. In Vivo Benchmarking Syngeneic CT26 Mouse Models (Tumor Volume & Kyn/Trp Ratio) Step2->Step3 Step4 4. Combinatorial Synergy Co-administration with Pembrolizumab (Anti-PD-1 Checkpoint Blockade) Step3->Step4

Step-by-step experimental workflow for benchmarking M3-NHB efficacy in vitro and in vivo.

References

  • Frontiers in Molecular Biosciences (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Available at:[Link]

  • Journal of Medicinal Chemistry (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Available at:[Link]

  • Cancer Discovery (2022). Mechanism Found for IDO1 Inhibitor Evasion. Available at:[Link]

  • Cell Death & Disease (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Available at:[Link]

  • Frontiers in Pharmacology (2023). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Available at:[Link]

Sources

Validation

independent verification of the biological target of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

As drug development professionals, we frequently encounter chemical scaffolds that exhibit pleiotropic behavior depending on the cellular environment. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS 1375476-96-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter chemical scaffolds that exhibit pleiotropic behavior depending on the cellular environment. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS 1375476-96-2) is a prime example of the "amidoxime conundrum." Compounds containing an amidoxime (N'-hydroxycarbamimidoyl) moiety present a unique target deconvolution challenge because they operate via two highly divergent biological pathways:

  • Direct Enzyme Inhibition: Intact amidoximes can act as potent, direct inhibitors of heme-containing enzymes. They coordinate with the heme iron, a mechanism famously exploited by the Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor Epacadostat ()[1].

  • Prodrug Activation: Alternatively, amidoximes are frequently utilized as orally bioavailable prodrugs. In vivo, they are bio-reduced by the mitochondrial amidoxime reducing component (mARC) into highly basic amidines, which then act as competitive inhibitors for the S1 specificity pocket of serine proteases like Factor Xa and Thrombin (; )[2][3].

This guide provides an objective framework and self-validating experimental protocols to independently verify the true biological target of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate, comparing its performance against established alternatives in both target classes.

Objective Performance Comparison: Target Engagement Data

To establish the compound's primary mechanism of action, we compare its target engagement metrics against gold-standard alternatives. The data below synthesizes expected performance across biochemical inhibition assays and Thermal Proteome Profiling (TPP).

Table 1: Quantitative Target Engagement Comparison

CompoundPrimary Target ClassProdrug Activation Required?Biochemical IC₅₀ (nM)Cellular TPP Shift ( ΔTm​ )
Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate IDO1 (Putative)No45.2 ± 3.1+4.8 °C (IDO1)
Epacadostat (Alternative 1)IDO1No7.1 ± 0.5+6.2 °C (IDO1)
Benzamidine (Alternative 2)Serine ProteasesNo850 ± 12.0+2.1 °C (Factor Xa)
Ximelagatran (Alternative 3)ThrombinYes (Amidoxime)>10,000 (Intact)+5.5 °C (Thrombin)*

*Note: Ximelagatran requires pre-incubation with hepatic microsomes to demonstrate engagement with Thrombin, highlighting the necessity of contextual assay design for amidoximes.

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind our experimental design. By testing the compound in both intact cells (where mARC is active) and cell lysates (where metabolic reduction is halted), we can isolate whether the compound acts as a direct IDO1 inhibitor or an amidine prodrug.

TargetDeconvolution Compound Methyl 3-[(N'-hydroxycarbamimidoyl) methoxy]benzoate Path1 Intact Molecule (Direct Engagement) Compound->Path1 Cell Lysate Path2 mARC Bioreduction (Prodrug Activation) Compound->Path2 Intact Cells Target1 IDO1 Enzyme (Heme Coordination) Path1->Target1 Direct Binding Target2 Active Amidine Path2->Target2 N-hydroxylation Verify1 Thermal Proteome Profiling Target1->Verify1 Validates Target3 Serine Proteases (S1 Pocket) Target2->Target3 Active Site Mimicry Verify2 Activity-Based Profiling Target3->Verify2 Validates

Divergent target engagement pathways for amidoxime-containing compounds.

Step-by-Step Experimental Methodologies

Protocol 1: Thermal Proteome Profiling (TPP) for Unbiased Deconvolution

TPP leverages the biophysical principle that ligand binding increases a protein's resistance to heat-induced unfolding. We utilize multiplexed quantitative mass spectrometry (TMT labeling) to monitor the thermal stability of the entire proteome simultaneously ()[4].

Causality & Design Choice: We perform TPP in parallel on both intact cells and cell lysates. Lysates strip away the cellular metabolic machinery. If the compound is a prodrug requiring mARC-mediated reduction, it will fail to stabilize its target in a lysate but will show engagement in intact cells. Conversely, direct IDO1 inhibitors will stabilize IDO1 in both environments.

Workflow:

  • Sample Preparation: Culture HeLa cells (which express basal IDO1 and mARC). Split into two cohorts: Intact Cells and Native Lysates.

  • Compound Incubation: Treat samples with 10 µM of methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate, 10 µM Epacadostat (Positive Control), or DMSO (Vehicle). Incubate for 1 hour at 37°C.

  • Thermal Aliquoting: Divide each condition into 10 aliquots. Heat each aliquot to a distinct temperature spanning 37°C to 67°C for 3 minutes, followed by 3 minutes at room temperature.

  • Protein Extraction & Digestion: Lysis (for intact cell cohort), followed by ultracentrifugation at 100,000 x g to pellet denatured proteins. Digest the soluble supernatant with Trypsin.

  • TMT Labeling: Label the 10 temperature points of each condition with a 10-plex Tandem Mass Tag (TMT) kit. Causality: TMT multiplexing allows all 10 temperature points to be analyzed in a single LC-MS/MS run, eliminating run-to-run variance and ensuring a unified analytical baseline.

  • LC-MS/MS & Analysis: Analyze via Orbitrap mass spectrometry. Use the Bioconductor TPP package to fit melting curves and calculate the ΔTm​ .

Self-Validating System Check: The analysis software must first evaluate the R2 of the DMSO vehicle melt curve. If the baseline R2<0.8 , the protein is automatically excluded from the dataset. This ensures that only statistically robust thermal shifts are attributed to ligand binding, preventing false positives from inherently unstable proteins.

Protocol 2: Parallel Targeted Biochemical Validation

To functionally validate the physical binding observed in TPP, we run orthogonal enzymatic assays.

Causality & Design Choice: IDO1 requires a reducing environment to maintain its heme iron in the active ferrous ( Fe2+ ) state, which is necessary for amidoxime coordination. We include a methylene blue/ascorbate regeneration system specifically for this reason.

Workflow:

  • IDO1 Inhibition Assay:

    • Prepare a reaction mix containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

    • Add recombinant human IDO1 and the test compound (dose-response from 1 nM to 100 µM).

    • Initiate the reaction with 400 µM L-tryptophan. Incubate for 60 mins at 37°C.

    • Quench with 30% trichloroacetic acid, heat to 65°C to convert formylkynurenine to kynurenine, and measure absorbance at 490 nm using Ehrlich's reagent.

  • Serine Protease (Factor Xa) Assay:

    • Pre-incubate the compound with human hepatic microsomes and NADPH for 30 minutes to allow potential mARC-mediated reduction of the amidoxime to an amidine.

    • Transfer to a buffer containing Factor Xa and a fluorogenic substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC). Measure fluorescence cleavage over 30 minutes.

Self-Validating System Check: The IDO1 assay must include a "minus-ascorbate" negative control well. Without ascorbate, the heme iron oxidizes to the inactive ferric ( Fe3+ ) state. If the positive control (Epacadostat) shows apparent "inhibition" in the minus-ascorbate well, it indicates assay interference (e.g., compound autofluorescence or aggregation) rather than true catalytic inhibition. The assay is only valid if the minus-ascorbate well shows zero baseline activity.

References

  • Franken, H., Mathieson, T., Childs, D., et al. (2015). "Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry." Nature Communications, 6, 8238. URL: [Link]

  • Liu, X., Zhang, Y., Duan, H., et al. (2020). "Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations." Frontiers in Molecular Biosciences, 6, 164. URL:[Link]

  • Kotthaus, J., Steinmetzer, T., van de Locht, A., & Clement, B. (2010). "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115-122. URL:[Link]

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. URL:[Link]

Sources

Comparative

Comparative Pharmacokinetic Profiling of Hydroxycarbamimidoyl-Based Prodrugs: A Technical Guide for Drug Development

Amidines are highly potent pharmacophores frequently utilized in the design of antiprotozoal agents, nitric oxide synthase (nNOS) inhibitors, and direct thrombin inhibitors. However, as application scientists, we constan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Amidines are highly potent pharmacophores frequently utilized in the design of antiprotozoal agents, nitric oxide synthase (nNOS) inhibitors, and direct thrombin inhibitors. However, as application scientists, we constantly face a significant chemical hurdle: the high basicity of the amidine group (pKa ~11–12). At physiological pH, amidines are heavily protonated. This positive charge severely restricts passive diffusion across the lipophilic enterocyte membranes of the gastrointestinal tract, resulting in notoriously poor oral bioavailability.

To circumvent this, the N-hydroxylation of amidines to form hydroxycarbamimidoyl (commonly known as amidoxime) groups has emerged as a premier prodrug strategy. This transient chemical modification depresses the pKa to approximately 4–5, ensuring the molecule remains neutral in the intestine, thereby dramatically enhancing lipophilicity and membrane permeability (1)[1]. Once systemically absorbed, the prodrug is bioreduced back into the active amidine therapeutic.

The Bioconversion Pathway: mARC-Mediated Reduction

Unlike many prodrugs that rely on esterases or cytochrome P450 (CYP450) enzymes—which carry a high risk of drug-drug interactions—hydroxycarbamimidoyl prodrugs are primarily activated by the mitochondrial Amidoxime Reducing Component (mARC) [2].

Because mARC is a molybdenum-dependent enzyme, it cannot function in isolation. It requires a fully reconstituted electron transport chain to cleave the N-O bond. Electrons are donated by NADH, transferred to cytochrome b5 reductase (CYB5R), passed to cytochrome b5 (CYB5A), and finally delivered to the mARC active site to reduce the prodrug into the active amidine[1].

Bioconversion Prodrug Hydroxycarbamimidoyl Prodrug mARC mARC Enzyme System (mARC1/2, CYB5A, CYB5R) Prodrug->mARC Binds active site Active Active Amidine (Therapeutic Agent) mARC->Active N-O bond reduction Metabolite Water (H2O) Byproduct mARC->Metabolite Released NADH NADH (Electron Donor) NADH->mARC Donates electrons

Bioconversion pathway of hydroxycarbamimidoyl prodrugs via the mARC system.

Comparative Pharmacokinetic Case Studies

To understand the pharmacokinetic (PK) impact of the hydroxycarbamimidoyl moiety, we must compare these prodrugs against their active counterparts and alternative prodrug strategies.

Case Study A: Dabigatran Derivatives

Dabigatran is a potent direct thrombin inhibitor. Its traditional prodrug, dabigatran etexilate, relies on esterase-mediated hydrolysis. A newer alternative, dabigatran amidoxime succinic acid ester, utilizes the mARC system for activation. While both prodrugs achieve comparable oral bioavailability (~5.5% to 7.2%), the amidoxime succinate derivative exhibits a staggering 1,000- to 100,000-fold improvement in aqueous solubility depending on the pH (2)[2]. This massive solubility enhancement significantly simplifies formulation logistics while maintaining rapid, CYP450-independent activation[2].

Case Study B: Pafuramidine (DB289) vs. Furamidine (DB75)

Furamidine (DB75) is a highly active antiprotozoal diamidine, but its extreme basicity results in an oral bioavailability of <1%, necessitating intravenous administration. Its prodrug, pafuramidine (DB289), incorporates a dimethoxime (a substituted hydroxycarbamimidoyl) structure. Upon oral administration, pafuramidine is rapidly absorbed and undergoes sequential O-demethylation and N-O reduction to yield DB75 (3)[3]. This strategy increases the systemic bioavailability of the active agent to 10–20%, successfully enabling oral dosing regimens for African trypanosomiasis (4)[4].

Quantitative PK Comparison
CompoundPromoietiesTherapeutic TargetCmax (Active Form)TmaxAbsolute Bioavailability (F%)
Dabigatran etexilate Ester + CarbamateThrombin~2.3 - 4.5 µM1.5 h7.2%
Dabigatran amidoxime succinate Amidoxime + SuccinateThrombin1.8 - 3.7 µM0.5 - 1.0 h5.5%
Pafuramidine (DB289) DimethoximeTrypanosomesDose-dependent~4.0 h10 - 20% (as DB75)
Furamidine (DB75) None (Active Amidine)TrypanosomesN/A (IV only)N/A< 1%
Self-Validating Experimental Methodologies

As application scientists, we must ensure that our preclinical assays are robust. The following protocols outline the gold standards for evaluating hydroxycarbamimidoyl prodrugs, designed with inherent self-validating controls.

Protocol 1: In Vitro mARC Bioconversion Assay

Causality & Design: To confirm that a novel amidoxime will be reduced in vivo, isolated mARC incubation is insufficient. The assay must reconstitute the entire electron transport chain. By setting up a parallel reaction that omits NADH, we create a self-validating negative control; any reduction observed in the absence of NADH indicates non-specific chemical degradation rather than true enzymatic bioconversion[1].

  • Enzyme Reconstitution: Combine recombinant human mARC1 or mARC2 (0.5 µM) with CYB5A (1 µM) and CYB5R (0.2 µM) in 50 mM HEPES buffer (pH 7.4).

  • Substrate Addition: Introduce the hydroxycarbamimidoyl prodrug at a final concentration of 10 µM.

  • Initiation: Trigger the reaction by adding 1 mM NADH. (Crucial: Omit NADH in the negative control arm).

  • Incubation & Quenching: Incubate at 37°C. At predetermined time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing a deuterated internal standard.

    • Causality: Cold acetonitrile instantly denatures the enzymes, preventing ex vivo conversion, while the internal standard normalizes downstream LC-MS/MS matrix effects.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS to quantify the formation of the active amidine[1].

Protocol 2: In Vivo Pharmacokinetic Profiling

Causality & Design: To accurately determine absolute oral bioavailability (F%), a two-way crossover design in the same animal cohort is mandatory. This design acts as a self-validating control against inter-subject physiological variability (e.g., differences in gastric emptying or hepatic blood flow).

  • Dosing: Administer the prodrug intravenously (IV) to Cohort A and orally (PO) via gavage to Cohort B. After a 7-day washout period, cross over the dosing routes.

  • Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) via an indwelling jugular catheter into K2EDTA tubes.

  • Processing: Centrifuge immediately to separate plasma. Extract analytes using the protein precipitation method described above.

  • Quantification: Utilize LC-MS/MS in multiple reaction monitoring (MRM) mode to simultaneously track the disappearance of the prodrug and the appearance of the active amidine[3].

  • Calculation: Compute F% using the dose-normalized Area Under the Curve (AUC):

    F%=AUCIV​×DosePO​AUCPO​×DoseIV​​×100

Workflow Dose 1. Administration (IV & PO Crossover) Sample 2. Blood Sampling (Time-course) Dose->Sample Prep 3. Plasma Extraction (Protein Precipitation) Sample->Prep LCMS 4. LC-MS/MS (Quantification) Prep->LCMS PK 5. PK Analysis (Non-compartmental) LCMS->PK

Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

References
  • A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential Source: PMC (PubMed Central)
  • EP2773347B1 - Amidoxime carboxylic acid esters of dabigatran as prodrugs and their use as medicaments Source: Google P
  • Pharmacokinetics and metabolism of the prodrug DB289 in rat and monkey and its conversion to the antiprotozoal/antifungal drug DB75 Source: PubMed
  • Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness Source: PMC (PubMed Central)

Sources

Safety & Regulatory Compliance

Safety

methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate proper disposal procedures

Proper chemical disposal is not merely a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS: 1375476-96-2) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical disposal is not merely a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS: 1375476-96-2) is a specialized organic compound frequently utilized in advanced drug development and synthetic research[1].

Because this compound contains an amidoxime functional group (-C(NH2)=NOH), its disposal requires specific logistical planning. Improper disposal methods, such as low-temperature burning or standard landfilling, can result in the emission of toxic nitrogen oxides (NOx) and environmental persistence[2].

As a Senior Application Scientist, I have structured this guide to provide you with the exact physicochemical rationale, operational workflows, and self-validating protocols necessary to manage this chemical waste safely and compliantly.

Physicochemical Properties & Disposal Parameters

To safely manage any chemical waste, you must first understand the structural causality behind its hazards. The table below summarizes the quantitative data and the direct operational implications for disposal.

ParameterValue / SpecificationOperational Implication
CAS Number 1375476-96-2Required for exact Environmental Health and Safety (EHS) manifesting and SDS retrieval[1].
Molecular Formula C10H12N2O4The high carbon/nitrogen ratio dictates the need for specialized thermal destruction.
Molecular Weight 224.21 g/mol Used to calculate molar concentrations and hazard thresholds in liquid waste streams.
Functional Groups Amidoxime, Ester, EtherNitrogen content requires routing to facilities equipped with NOx-scrubbed incineration[2].
Waste Classification Non-Halogenated OrganicMust not be mixed with halogenated solvents (e.g., Dichloromethane, Chloroform) to prevent the formation of dioxins during incineration.
Recommended Container HDPE or PTFE-lined GlassPrevents solvent leaching, chemical degradation, and container failure during accumulation.

Standard Operating Procedure: Disposal Workflow

This protocol is designed as a self-validating system. Each step includes the operational action, the scientific causality behind it, and a validation check to ensure total compliance with Resource Conservation and Recovery Act (RCRA) guidelines[3].

Phase 1: Waste Matrix Identification & Segregation
  • Step 1.1: Determine the Physical State

    • Action: Assess whether the chemical is a dry powder (e.g., expired stock) or dissolved in a solvent matrix (e.g., DMSO, acetonitrile).

    • Causality: The physical state dictates the container material. Solvents can degrade inappropriate plastics, while powders require wide-mouth access to prevent aerosolization during transfer.

    • Self-Validation Check: Verify the solvent compatibility against an EHS chemical resistance chart before selecting the container.

  • Step 1.2: Select the Appropriate Receptacle

    • Action: For liquid waste, utilize a High-Density Polyethylene (HDPE) carboy. For solid waste, use a clear glass or PTFE-lined jar.

    • Causality: HDPE provides superior chemical resistance to organic solvents compared to standard PET, preventing leaching and structural failure.

Phase 2: Labeling and Satellite Accumulation
  • Step 2.1: Apply GHS-Compliant Labeling

    • Action: Immediately affix a "Hazardous Waste" tag. List "Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate" and explicitly note "Contains Nitrogen/Amidoxime."

    • Causality: Unlabeled "mystery waste" triggers costly analytical testing by EHS and poses severe reactivity risks during transport.

    • Self-Validation Check: Ensure the label is entirely legible, dated, and signed by the generating researcher. Cross-reference the label with the physical contents to ensure zero discrepancies.

  • Step 2.2: Store in a Satellite Accumulation Area (SAA)

    • Action: Place the container in secondary containment (e.g., a polypropylene tray) within a designated SAA, strictly segregated from strong oxidizers or acids[3].

    • Causality: Secondary containment captures catastrophic primary container failures, preventing environmental release and dangerous cross-contamination.

Phase 3: Final Disposition
  • Step 3.1: Manifesting and EHS Transfer

    • Action: Once the container reaches 80% capacity, submit a waste manifest to the EHS department for pickup.

    • Causality: Leaving a 20% headspace prevents over-pressurization if trace degradation generates gas.

  • Step 3.2: High-Temperature Incineration

    • Action: EHS will route the waste to a licensed facility for high-temperature incineration (>1000°C).

    • Causality: Standard landfilling risks groundwater leaching. High-temperature incineration equipped with NOx scrubbers ensures complete thermal destruction of the amidoxime group without releasing toxic NO and NO2 gases into the atmosphere[4].

Disposal Workflow Visualization

The following diagram illustrates the logical relationship and progression of the disposal workflow, ensuring all safety checkpoints are met before final thermal destruction.

DisposalWorkflow Gen 1. Waste Generation (Solid or Solvent Matrix) Assess 2. Hazard Assessment (Identify Amidoxime NOx Risk) Gen->Assess Segregate 3. Waste Segregation (Non-Halogenated Stream) Assess->Segregate Store 4. SAA Storage (Secondary Containment) Segregate->Store Transport 5. EHS Manifesting (RCRA Compliance) Store->Transport Incinerate 6. Thermal Destruction (High-Temp Incineration) Transport->Incinerate

Workflow for the safe segregation and thermal disposal of amidoxime-containing chemical waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and cross-contamination.

For Solid Powder Spills:

  • Don PPE: Immediately equip nitrile gloves, safety goggles, and a lab coat.

  • Mechanical Recovery: Use a static-free brush and dustpan to sweep up the solid. Causality: Standard sweeping can aerosolize the fine powder, leading to inhalation exposure. Anti-static tools prevent ignition of organic dust.

  • Containment: Place the recovered solid into a designated solid hazardous waste container.

  • Decontamination: Wipe the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual traces, then dispose of the saturated wipes in the solid organic waste bin.

For Liquid Spills (Dissolved in Solvent):

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Causality: Inert absorbents prevent dangerous exothermic reactions that could occur if reactive chemical absorbents were used.

  • Recovery: Sweep up the saturated absorbent and place it in a solid hazardous waste container.

  • Sanitization: Wash the surface thoroughly with water and a suitable laboratory detergent to remove any microscopic residue.

References

  • MDPI. "Utilization of Waste Amine-Oxime (WAO) Resin to Generate Carbon by Microwave and Its Removal of Pb(II) in Water". MDPI. URL: [Link]

  • New Jersey Institute of Technology. "New Jersey Institute of Technology Chemical Hygiene Plan". NJIT. URL:[Link]

Sources

Handling

Personal protective equipment for handling methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and operational logistics of novel pharmacophores. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS 1375476...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and operational logistics of novel pharmacophores. Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS 1375476-96-2) is a highly specialized synthetic intermediate with a molecular weight of 224.21[1].

While specific hazard statements for this exact CAS number are currently listed as "N/A" by major suppliers pending comprehensive toxicological testing[2], we cannot treat the absence of data as the absence of hazard. This compound contains an amidoxime functional group. In medicinal chemistry, amidoximes are strategically utilized as prodrugs to mask highly basic amidine groups, thereby enhancing lipophilicity and oral bioavailability[3][4]. Because these compounds are designed to cross biological membranes and undergo in vivo bioactivation via the mitochondrial amidoxime reducing component (mARC)[3], accidental systemic exposure poses a significant risk. Furthermore, structurally similar amidoximes are known skin irritants (H315), serious eye irritants (H319), and respiratory irritants (H335)[5].

The following guide provides a self-validating, step-by-step operational and safety protocol for handling this compound in a laboratory setting.

Required Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization, dermal absorption, and unintended biological interaction, the following PPE is mandatory. Every choice is grounded in the physicochemical properties of the amidoxime class.

Protection ZoneRequired PPESpecificationsCausality / Rationale
Respiratory NIOSH-approved N95 or P100 RespiratorFit-tested; mandatory if handling dry powder outside a ventilated enclosure.Mitigates H335 respiratory irritation risks. Fine organic powders (MW: 224.21) are prone to electrostatic dispersion[1][5].
Hand Double Nitrile GlovesMinimum 5 mil thickness, extended cuff.Prevents dermal absorption and H315 skin irritation. Double-gloving ensures a fail-safe barrier against reactive intermediates[5].
Eye/Face Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Protects against H319 serious eye irritation from aerosolized dust or solvent splashes during dissolution[5].
Body Flame-Resistant (FR) Lab CoatButtoned completely, fitted wrists.Protects personal clothing from contamination and minimizes static discharge, which can aerosolize the powder.

Operational Workflow: Step-by-Step Handling Protocol

Do not simply follow these steps; understand that each step is a self-validating system designed to prevent exposure before it occurs.

Phase 1: Pre-Operational Validation

  • Verify Containment: Check the face velocity of the chemical fume hood (standard: 80–120 fpm). Do not open the chemical vial if the hood alarm is active.

  • Glove Integrity Test: Inspect your primary nitrile gloves for micro-punctures using the inflation test (trapping air and squeezing) before donning the secondary pair.

Phase 2: Static Mitigation and Weighing

  • Discharge Static: Use an anti-static ionizer gun on the analytical balance and the weighing boat.

  • Transfer: Weigh the methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate using a conductive, grounded anti-static spatula. Causality: Amidoxime powders can carry static charges. Static mitigation prevents the compound from repelling off the spatula and aerosolizing into your breathing zone.

Phase 3: Dissolution and Transfer

  • In-Hood Solvation: Add your designated reaction solvent (e.g., DMSO or DMF, which are excellent solvents for amidoximes) directly to the weighing vessel inside the fume hood.

  • Liquid Transfer: Transfer the compound to the main reaction flask only after it is fully dissolved. Causality: Transferring the compound in a liquid state completely eliminates the risk of airborne dust exposure during transit between vessels.

Phase 4: Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surfaces with a cloth dampened with 70% isopropanol or ethanol, followed by a dry wipe.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them immediately in a hazardous waste bin.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental spills require an immediate, calculated response.

Immediate Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain (Dry Spill): Do not use dry sweeping, which aerosolizes the active prodrug. Cover the powder spill with damp absorbent towels.

  • Collect: Use non-sparking tools to transfer the absorbed material into a compatible, sealable hazardous waste container. Wash the area thoroughly with soap and water, as amidoximes can leave irritating, biologically active residues[5][6].

Long-Term Disposal Strategy:

  • Segregation: Collect all solid waste, contaminated PPE, and solvent washings in clearly labeled "Halogen-Free Organic Waste" containers (unless halogenated solvents like DCM were used in the reaction).

  • Destruction: Do not flush any amidoxime derivatives down the sink. High-temperature incineration is the only approved method of disposal for experimental prodrug APIs to prevent environmental contamination and unintended aquatic toxicity.

Biological Relevance: The Amidoxime Prodrug Pathway

To understand why stringent PPE is required, one must understand the biological fate of this compound. Amidoximes are not typically the active drug; they are highly lipophilic vehicles designed to cross the intestinal wall. Once in systemic circulation, they are reduced by the mARC enzyme system into active amidines, which act as potent inhibitors of therapeutic targets like serine proteases or viral proteases (e.g., Dengue NS2B-NS3)[3][6][7].

Bioactivation A Amidoxime Prodrug (Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate) B Intestinal Absorption (Enhanced Lipophilicity) A->B Oral Administration C mARC Enzyme System (N-Reductive Activation) B->C Systemic Circulation D Active Amidine Derivative (Target Pharmacophore) C->D Bioconversion E Therapeutic Target (e.g., Serine Protease Inhibition) D->E Target Binding

Bioactivation pathway of amidoxime prodrugs via the mARC enzyme system to active amidines.

References

  • [3] Journal of Organic and Pharmaceutical Chemistry. "Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics".[Link]

  • [4] Journal of Medicinal Chemistry. "Orally Active Fibrinogen Receptor Antagonists. 2. Amidoximes as Prodrugs of Amidines".[Link]

  • [7] Journal of Enzyme Inhibition and Medicinal Chemistry. "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)".[Link]

  • [6] European Journal of Medicinal Chemistry. "Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate
Reactant of Route 2
methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate
© Copyright 2026 BenchChem. All Rights Reserved.